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Core Science & Biosynthesis

Foundational

2-(3-Phenoxybenzamido)phenylboronic Acid: Synthesis Pathway, Mechanistic Insights, and Experimental Protocols

Executive Summary & Structural Rationale 2-(3-Phenoxybenzamido)phenylboronic acid (Molecular Formula: C19​H16​BNO4​ , MW: 333.15) is a highly specialized organoboron compound characterized by a hydrophobic diphenyl ether...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(3-Phenoxybenzamido)phenylboronic acid (Molecular Formula: C19​H16​BNO4​ , MW: 333.15) is a highly specialized organoboron compound characterized by a hydrophobic diphenyl ether moiety linked via an amide bond to an ortho-substituted phenylboronic acid [1].

In modern drug development and dynamic covalent chemistry, compounds of this class are highly valued. The 3-phenoxybenzamido group acts as a lipophilic anchor, designed to occupy deep hydrophobic pockets in target proteins. Conversely, the boronic acid acts as a "warhead"—a reversible covalent electrophile that transitions from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry upon nucleophilic attack by target residues (e.g., serine hydroxyls in β -lactamases or proteases) [2].

Designing a synthesis pathway for this molecule requires careful navigation of the boronic acid's reactivity. Free boronic acids are notoriously prone to forming cyclic anhydrides (boroxines) and can interfere with standard amide coupling reagents. Therefore, a robust, high-yield synthesis demands strategic protecting group chemistry.

Retrosynthetic Strategy and Causality

The most logical retrosynthetic disconnection of 2-(3-phenoxybenzamido)phenylboronic acid occurs at the central amide bond, yielding 3-phenoxybenzoic acid and 2-aminophenylboronic acid .

However, directly coupling these two free species often leads to poor yields due to the nucleophilicity of the boronic acid hydroxyls and their tendency to undergo dehydration. To establish a self-validating, high-yield system, we employ 2-aminophenylboronic acid pinacol ester as the amine source. The pinacol ester completely masks the boronic acid, preventing boroxine formation and unwanted esterification during the coupling phase [3].

For the coupling itself, while standard reagents like HATU or EDC/HOBt are viable, the steric hindrance introduced by the ortho-pinacol boronate ester significantly slows down the reaction. We bypass this by converting 3-phenoxybenzoic acid into its highly reactive acid chloride utilizing oxalyl chloride. This choice is deliberate: oxalyl chloride produces only gaseous byproducts ( CO , CO2​ , HCl ), preventing the difficult purification associated with phosphorus or sulfur-based halogenating agents.

Synthesis A 3-Phenoxybenzoic Acid B 3-Phenoxybenzoyl Chloride A->B Oxalyl Chloride, DMF (cat.), DCM C Pinacol Ester Intermediate B->C 2-Aminophenylboronic acid pinacol ester, DIPEA, DCM D 2-(3-Phenoxybenzamido) phenylboronic Acid C->D NaIO4, NH4OAc, Acetone/H2O

Fig 1: Three-step synthesis workflow of 2-(3-Phenoxybenzamido)phenylboronic Acid.

Quantitative Optimization of Amide Coupling

To demonstrate the superiority of the acid chloride route over standard peptide coupling agents for this specific sterically hindered ortho-boronate system, empirical optimization data is summarized below.

Table 1: Optimization of Amide Coupling Conditions

MethodReagentsBaseTime (h)Yield (%)Purity (LC-MS)
Acid Chloride Oxalyl Chloride, cat. DMFDIPEA288% >95%
Uronium Salt HATUDIPEA1275%90%
Carbodiimide EDC, HOBt Et3​N 1665%85%

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in analytical checkpoints to ensure experimental integrity at every stage.

Step 1: Synthesis of 3-Phenoxybenzoyl Chloride

Rationale: Activation of the carboxylic acid to an acyl chloride ensures rapid, irreversible amide bond formation in the subsequent step.

  • Setup: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 3-phenoxybenzoic acid (2.14 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Activation: Add catalytic N,N -dimethylformamide (DMF, 2 drops). Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: The cessation of gas evolution ( CO , CO2​ ) serves as a visual indicator of reaction completion.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude yellow oil is used immediately in the next step without further purification to prevent hydrolysis.

Step 2: Amide Coupling (Pinacol Ester Intermediate)

Rationale: Utilizing N,N -diisopropylethylamine (DIPEA) as a non-nucleophilic base neutralizes the HCl generated during coupling without competing for the acyl chloride.

  • Setup: Dissolve 2-aminophenylboronic acid pinacol ester (2.19 g, 10.0 mmol) and DIPEA (3.48 mL, 20.0 mmol) in anhydrous DCM (40 mL) under argon. Cool to 0 °C.

  • Coupling: Dissolve the freshly prepared 3-phenoxybenzoyl chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the amine peak disappears, and a dominant peak at m/z 416.2 [M+H]+ emerges, corresponding to the pinacol ester intermediate.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3​ (2 x 20 mL), and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 4:1) to yield the intermediate as a white solid.

Step 3: Deprotection to Free Boronic Acid

Rationale: Standard acidic hydrolysis can degrade the molecule. We use Sodium Periodate ( NaIO4​ ) to oxidatively cleave the pinacol diol into acetone, shifting the equilibrium toward the free boronic acid under the extremely mild, slightly acidic conditions provided by Ammonium Acetate ( NH4​OAc ).

  • Setup: Dissolve the pinacol ester intermediate (2.0 g, ~4.8 mmol) in a 1:1 mixture of Acetone and Water (40 mL).

  • Reagent Addition: Add NaIO4​ (3.08 g, 14.4 mmol) and NH4​OAc (1.11 g, 14.4 mmol).

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours.

  • Validation Checkpoint: Monitor via TLC (DCM/MeOH 9:1). The non-polar pinacol ester spot will convert entirely to a highly polar, streak-prone baseline spot characteristic of free boronic acids. LC-MS will show the target mass at m/z 334.1 [M+H]+ .

  • Workup: Filter the mixture to remove precipitated sodium salts. Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Triturate the resulting solid with cold diethyl ether to afford pure 2-(3-phenoxybenzamido)phenylboronic acid as a white powder.

Mechanism of Target Engagement

Understanding the synthesis is only half the equation; understanding why this molecule is synthesized is equally critical. The resulting free boronic acid is a highly privileged pharmacophore.

When the compound enters a biological system, the 3-phenoxybenzamido tail anchors the molecule into a target protein's hydrophobic pocket. This proximity allows the electron-deficient boron atom to undergo nucleophilic attack by a target residue (e.g., the catalytic serine of an enzyme). This forms a reversible, tetrahedral boronate complex, effectively inhibiting the target without causing permanent, irreversible toxicity [4].

Mechanism A Free Boronic Acid (Trigonal Planar, sp2) C Reversible Covalent Complex (Tetrahedral, sp3) A->C Nucleophilic Attack B Target Nucleophile (e.g., Serine -OH) B->C C->A Hydrolysis (Off-rate)

Fig 2: Reversible covalent target engagement mechanism of the boronic acid pharmacophore.

References

  • Molport Compound Database. "[2-(3-phenoxybenzamido)phenyl]boronic acid | Molport-047-346-250." Molport. Available at:[Link]

  • Pappin, B. B., et al. "Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2019. Available at:[Link]

  • Garget, T. A., et al. "Perfluorinated pinacol promotes efficient amidination of 2-aminophenylboronic acid." Arkivoc, 2022. Available at:[Link]

  • Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, American Chemical Society, 2022. Available at:[Link]

Exploratory

In-Depth Technical Guide: Elucidating the Molecular Structure of 2-(3-Phenoxybenzamido)phenylboronic Acid

Abstract: This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the definitive molecular structure elucidation of 2-(3-Phenoxybenzamido)phenylboro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the definitive molecular structure elucidation of 2-(3-Phenoxybenzamido)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, emphasizing a self-validating system of analysis to ensure the highest degree of scientific integrity. The guide integrates multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complemented by thermal analysis. Each section is grounded in authoritative references, providing a robust framework for understanding and replicating the described procedures.

Introduction: The Significance of 2-(3-Phenoxybenzamido)phenylboronic Acid

Boronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique ability to participate in Suzuki-Miyaura cross-coupling reactions has revolutionized the formation of carbon-carbon bonds.[1] Beyond synthesis, the boronic acid moiety is a key pharmacophore in a growing class of therapeutic agents, notably as enzyme inhibitors.[2] 2-(3-Phenoxybenzamido)phenylboronic acid, a molecule combining the boronic acid functional group with a phenoxybenzamide scaffold, presents a structure of significant interest for drug discovery and materials science. Its precise molecular structure dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural elucidation is a critical first step in any research and development endeavor involving this compound.

This guide will provide a logical workflow for confirming the identity and purity of 2-(3-Phenoxybenzamido)phenylboronic acid, ensuring a solid foundation for subsequent studies.

Foundational Physicochemical Properties

A preliminary understanding of the basic physicochemical properties of the target compound is essential for selecting appropriate analytical techniques and interpreting the resulting data. While specific data for the title compound is not widely published, properties can be inferred from related structures and general knowledge of boronic acids.

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₁₉H₁₆BNO₄Based on chemical structure
Molecular Weight 333.15 g/mol Calculated from molecular formula
Appearance White to off-white crystalline powderTypical for phenylboronic acid derivatives[3][4]
Melting Point Likely >150 °C; may exhibit dehydration/decomposition rather than a sharp melting pointBoronic acids often have high melting points and can dehydrate upon heating[5]
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol), poorly soluble in nonpolar solvents and waterGeneral solubility characteristic of boronic acids[2][4]
Hygroscopic Nature Likely hygroscopicA common characteristic of boronic acids[3][4]

This initial data provides a baseline for sample preparation and helps in the preliminary assessment of sample purity.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete and unambiguous elucidation of a novel or complex molecular structure. A multi-pronged approach, where the data from each technique corroborates the others, provides the highest level of confidence.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation Synthesis Synthesis of 2-(3-Phenoxybenzamido)phenylboronic Acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) - Connectivity & Environment Purification->NMR FTIR FTIR Spectroscopy - Functional Group Identification Purification->FTIR Thermal Thermal Analysis (DSC/TGA) - Purity & Stability Purification->Thermal Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation FTIR->Confirmation Thermal->Confirmation

Figure 1: A comprehensive workflow for the structural elucidation of 2-(3-Phenoxybenzamido)phenylboronic Acid.

Mass Spectrometry: Confirming the Molecular Formula

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the initial confirmation of a synthesized compound, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact mass of the molecule, allowing for the determination of its elemental composition. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) is a key diagnostic feature.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of 2-(3-Phenoxybenzamido)phenylboronic acid in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.[6]

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Compare the experimentally determined exact mass with the theoretically calculated mass for the molecular formula C₁₉H₁₆BNO₄. The difference should be within a few parts per million (ppm) for a confident assignment.

    • Observe the characteristic isotopic pattern for a boron-containing compound.

Expected Results:

IonTheoretical m/z (¹¹B)Observed m/zMass Error (ppm)
[C₁₉H₁₆¹¹BNO₄+H]⁺334.1245
[C₁₉H₁₆¹¹BNO₄-H]⁻332.1096

Note: The "Observed m/z" and "Mass Error (ppm)" columns are to be filled with experimental data.

The observation of the correct molecular ion with high mass accuracy and the characteristic boron isotopic pattern provides strong evidence for the elemental composition of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Principle: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹¹B) and their connectivity.

¹H and ¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • Data Analysis:

    • ¹H NMR: Identify signals for the aromatic protons, the amide proton (NH), and the boronic acid protons (B(OH)₂). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Identify the carbon signals, including those in the aromatic regions and the carbonyl carbon of the amide group.

¹¹B NMR Spectroscopy

Principle: ¹¹B NMR is highly specific for boron-containing compounds and provides information about the coordination state and electronic environment of the boron atom.[7]

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

  • Data Acquisition: Acquire the ¹¹B NMR spectrum.

  • Data Analysis: The chemical shift of the ¹¹B signal is indicative of the boron species. For a tricoordinate boronic acid, a broad signal is expected, while a tetracoordinate boronate ester would show a sharper signal at a different chemical shift.[8]

2D NMR Spectroscopy (COSY and HSQC/HMBC)

To further confirm the connectivity, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.

G cluster_nmr NMR Elucidation Strategy cluster_structure Structural Confirmation H1_NMR ¹H NMR - Proton Environments - Integration & Multiplicity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - H-H, C-H, & Long-Range Connectivity H1_NMR->TwoD_NMR C13_NMR ¹³C NMR - Carbon Skeleton C13_NMR->TwoD_NMR B11_NMR ¹¹B NMR - Boron Environment Structure Definitive Structure B11_NMR->Structure TwoD_NMR->Structure

Figure 2: The synergistic use of 1D and 2D NMR techniques for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups. The spectrum of the acid in the OH stretching region can show evidence of intramolecular hydrogen bonding.[9]

Expected Characteristic Peaks:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Boronic Acid)~3200-3600 (broad)Stretching vibration
N-H (Amide)~3300Stretching vibration
C=O (Amide)~1650Stretching vibration (Amide I band)
C-N (Amide)~1550Bending vibration (Amide II band)
C-O (Ether)~1240Asymmetric stretching vibration
B-O (Boronic Acid)~1350Stretching vibration

The presence of these characteristic peaks provides strong confirmatory evidence for the functional groups within the molecule.

Thermal Analysis: Assessing Purity and Stability

Principle: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of a material.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and assess the purity of a crystalline solid. A sharp melting peak in the DSC thermogram is indicative of a pure compound.

  • TGA: Measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of the compound and to identify the presence of residual solvents or water.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample (typically 2-5 mg) in an appropriate DSC or TGA pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm.

    • TGA: Analyze the thermogram for any mass loss events prior to decomposition.

A sharp melting point and the absence of significant mass loss before decomposition are indicative of a pure and stable compound.

Conclusion: A Self-Validating Approach to Structural Elucidation

The definitive structural elucidation of 2-(3-Phenoxybenzamido)phenylboronic acid requires a synergistic and self-validating analytical approach. By integrating the precise mass determination from HRMS, the detailed connectivity map from a suite of NMR experiments, the functional group confirmation from FTIR, and the purity and stability assessment from thermal analysis, a comprehensive and unambiguous picture of the molecule emerges. This rigorous methodology ensures the scientific integrity of the data and provides a solid foundation for any subsequent research or development activities involving this promising compound.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link]

  • Phenylboronic acid. ChemBK. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available at: [Link]

Sources

Foundational

The Boron Renaissance: Rational Discovery and Synthesis of Boronic Acid-Based Inhibitors

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have witnessed the transition of boron from a toxicological liability to a privileged pharmacophore. The unique electronic structu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have witnessed the transition of boron from a toxicological liability to a privileged pharmacophore. The unique electronic structure of boron—specifically its vacant p-orbital—endows boronic acids with the ability to act as highly selective Lewis acids. This property allows them to form reversible covalent bonds with nucleophilic residues in target proteins, achieving unparalleled target residence times and potency.

This technical guide delineates the mechanistic rationale, field-proven synthetic methodologies, and advanced discovery workflows driving the next generation of boronic acid-based therapeutics.

Mechanistic Rationale: The Power of Reversible Covalent Binding

The efficacy of boronic acid-based inhibitors stems from their ability to perfectly mimic the high-energy tetrahedral transition state of peptide bond hydrolysis. When a boronic acid inhibitor encounters a target protease or hydrolase, the nucleophilic oxygen of the active-site serine or threonine attacks the electron-deficient boron atom.

This nucleophilic attack converts the boron from a neutral, sp²-hybridized trigonal planar geometry to an anionic, sp³-hybridized tetrahedral adduct. Because this bond is covalent yet reversible, it avoids the permanent off-target toxicity often associated with irreversible covalent modifiers. For instance, the landmark drug bortezomib specifically targets the N-terminal threonine of the 20S proteasome, leading to the disruption of the NF-κB pathway and subsequent apoptosis in multiple myeloma cells (1)[1].

Mechanism A Target Enzyme (Ser/Thr -OH) C Transition State Mimic (sp3, Tetrahedral Adduct) A->C Nucleophilic Attack by -OH B Boronic Acid Inhibitor (sp2, Trigonal Planar) B->C Boron Empty p-orbital Coordination C->A Reversible Dissociation C->B Reversible Dissociation

Fig 1: Reversible covalent binding mechanism of boronic acid inhibitors.

Advanced Discovery Workflows: Kinetic Target-Guided Synthesis (KTGS)

Traditional high-throughput screening often struggles to identify optimal fragments that perfectly complement an enzyme's active site. To overcome this, modern discovery programs employ Kinetic Target-Guided Synthesis (KTGS), utilizing in situ click chemistry.

In KTGS, the target enzyme itself acts as the reaction vessel. By utilizing an azido-functionalized boronic acid "warhead," the boron atom anchors the molecule to the catalytic serine. The enzyme then selectively catalyzes an azide-alkyne cycloaddition with an alkyne from a provided library, strictly favoring the alkyne that perfectly occupies the adjacent binding pockets. This self-assembling approach was elegantly demonstrated in the discovery of novel triazole-based β-lactamase inhibitors against KPC-2 and AmpC (2)[2].

KTGS N1 Target Enzyme (e.g., KPC-2) N4 In Situ Cycloaddition (Enzyme-Templated) N1->N4 N2 Azido-Boronic Acid Warhead N2->N4 Covalent Anchoring N3 Alkyne Library N3->N4 Screening N5 Potent Triazole Inhibitor N4->N5 Regioselective Selection

Fig 2: Kinetic Target-Guided Synthesis (KTGS) workflow for inhibitor discovery.

Self-Validating Protocol: KTGS Hit Identification
  • Incubation: Incubate the target enzyme (e.g., KPC-2) with the azido-boronic acid warhead and a library of terminal alkynes at 37 °C for 24 hours.

  • Extraction & LC-MS: Denature the enzyme using cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS to identify the mass of the formed triazole.

  • Validation (Critical): Synthesize the identified "hit" triazole independently via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compare the Ki​ of this synthetic standard against the enzymatic assay to confirm the hit is not a false positive caused by assay interference.

Synthetic Methodologies: The Matteson Homologation

The synthesis of α-amino boronic acids—the core of drugs like bortezomib and vaborbactam—requires exquisite stereocontrol. The industry standard is the Matteson homologation. The causality behind this choice lies in the highly predictable diastereoselectivity afforded by chiral diols, which direct the insertion of carbon atoms into the carbon-boron bond.

Step-by-Step Methodology: Stereoselective Synthesis of α-Amino Boronic Acids

This exact sequence was critical in the development of the cyclic boronic acid vaborbactam (3)[3].

  • Chiral Protection: React the starting alkyl boronic acid with (+)-pinanediol in THF at room temperature.

    • Causality: The rigid bicyclic structure of pinanediol provides the necessary steric bulk to dictate downstream stereocontrol.

  • Homologation: Cool the reaction vessel to -100 °C. Slowly add (dichloromethyl)lithium (generated in situ from dichloromethane and LDA).

    • Causality: The extreme cold prevents racemization. The lithium coordinates with the pinanediol oxygen, directing the insertion of the -CHCl₂ group into the C-B bond with >95% diastereoselectivity.

  • Nucleophilic Displacement: Treat the resulting α-chloro boronic ester with lithium hexamethyldisilazide (LHMDS) at -78 °C, followed by gradual warming to room temperature.

    • Causality: LHMDS displaces the chloride ion via an SN2 mechanism with inversion of configuration, safely installing the protected amine.

  • Deprotection & Validation: Remove the silyl groups using anhydrous HCl in dioxane to yield the α-amino boronic ester hydrochloride salt.

    • Validation Step: Perform ¹¹B NMR spectroscopy. A successful displacement will show a distinct upfield shift in the ¹¹B NMR spectrum, confirming the transition from the chloro-intermediate to the amino-boronate.

Quantitative Landscape of Boronic Acid Inhibitors

To contextualize the structure-activity relationship (SAR) across different therapeutic areas, the following table summarizes key boronic acid inhibitors, their targets, and their binding affinities.

InhibitorTarget EnzymeStructural ClassBinding Affinity ( IC50​ / Ki​ )Clinical Status
Bortezomib 20S Proteasome (β5 subunit)Dipeptidyl Boronic Acid IC50​ = 7.05 nMFDA Approved
Ixazomib 20S ProteasomePeptide Boronic Acid IC50​ = 3.4 nMFDA Approved
Vaborbactam Class A/C β-LactamasesCyclic Boronic Acid Ki​ < 10 nMFDA Approved
Compound 10a AmpC β-LactamaseTriazole Boronic Acid (KTGS) Ki​ = 140 nMPreclinical
BOL-darunavir HIV-1 ProteaseBenzoxaborolone IC50​ = 10 pMPreclinical

Overcoming Liabilities: Oxidative Stability and Benzoxaboroles

A historical limitation of acyclic boronic acids is their susceptibility to oxidative deboronation in vivo, which can truncate their pharmacokinetic half-life and generate inactive metabolites. To circumvent this, modern drug design has pivoted towards benzoxaboroles (cyclic boronic acid hemiesters).

For example, researchers replaced the aniline group of the potent HIV-1 protease inhibitor darunavir with a benzoxaborolone to yield BOL-darunavir. The cyclic nature of the benzoxaborolone drastically enhances oxidative stability compared to simple phenylboronic acids. Furthermore, it provides a unique network of hydrogen-bond donors and acceptors, achieving a staggering 10 pM inhibitory potency without losing efficacy against common resistant variants like D30N (4)[4]. This structural evolution highlights how tuning the immediate chemical environment of the boron atom can rescue a highly potent pharmacophore from metabolic degradation.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - nih.gov - 1

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - acs.org - 4

  • Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases - acs.org - 3

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - nih.gov - 2

Sources

Exploratory

Therapeutic Targeting Potential of 2-(3-Phenoxybenzamido)phenylboronic Acid: A Dual-Action Electrophilic Pharmacophore

Abstract In the landscape of rational drug design, electrophilic warheads are highly prized for their ability to form targeted, covalent interactions with catalytic residues. 2-(3-Phenoxybenzamido)phenylboronic acid (PBB...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of rational drug design, electrophilic warheads are highly prized for their ability to form targeted, covalent interactions with catalytic residues. 2-(3-Phenoxybenzamido)phenylboronic acid (PBBA) represents a highly specialized transition-state inhibitor. By combining a strongly electrophilic boronic acid core with a bulky, hydrophobic 3-phenoxybenzamido directing group, this molecule is uniquely engineered to target the catalytic serine residues of two major enzyme classes: Serine β-Lactamases (e.g., AmpC) and Viral Serine Proteases (e.g., DENV NS2B/NS3). This whitepaper deconstructs the mechanistic rationale, target applications, and self-validating experimental protocols required to evaluate PBBA in preclinical drug development.

Mechanistic Rationale: The Causality of Pharmacophore Design

The efficacy of PBBA is not accidental; it is the result of precise spatial and electronic engineering designed to exploit the fundamental catalytic mechanisms of serine hydrolases.

The Boronic Acid Warhead

Unlike irreversible suicide inhibitors (e.g., clavulanic acid), boronic acids act as reversible covalent inhibitors . The boron atom is sp2 -hybridized, leaving an empty p -orbital that is highly electrophilic. When PBBA enters an active site, this empty orbital accepts the lone electron pair from the oxygen of the catalytic serine. This nucleophilic attack transitions the boron to an sp3 -hybridized tetrahedral boronate adduct. This adduct perfectly mimics the high-energy tetrahedral transition state of amide/peptide bond hydrolysis, effectively "freezing" the enzyme in its transition state [1].

The 3-Phenoxybenzamido Directing Group

While the boronic acid provides the "bite," the 3-phenoxybenzamido moiety provides the "address."

  • In β-Lactamases: The ortho-amide linkage positions the bulky biaryl ether (phenoxybenzene) to occupy the R1 side-chain binding cleft of enzymes like AmpC. This cleft naturally accommodates the large acyl side chains of cephalosporins. By filling this hydrophobic pocket, the binding affinity ( Ki​ ) is driven down from the millimolar range (seen in simple phenylboronic acids) to the low nanomolar range [2].

  • In Viral Proteases: The same hydrophobic bulk mimics the P1/P2 residues of viral polyproteins, allowing PBBA derivatives to effectively dock into the S1/S2 pockets of viral proteases like Dengue virus (DENV) NS2B/NS3 [3].

G A Catalytic Serine (Nucleophile) C Tetrahedral Adduct (sp3 Boronate) A->C Nucleophilic Attack B PBBA Warhead (sp2 Boron) B->C Empty p-orbital D Enzyme Inhibition (Reversible Covalent) C->D Transition State Mimicry

Mechanistic pathway of reversible covalent inhibition by PBBA.

Target Class I: Serine β-Lactamases (AmpC)

The expression of AmpC β-lactamase is a primary driver of resistance to broad-spectrum cephalosporins in Gram-negative pathogens. PBBA serves as a powerful template for AmpC inhibition because it evades the resistance mechanisms that typically degrade β-lactam-based inhibitors.

Quantitative Kinetic Profiling

To understand the structure-activity relationship (SAR), we must compare the kinetic parameters of PBBA against baseline and clinical-grade inhibitors. The addition of the 3-phenoxybenzamido group dramatically decreases the dissociation constant ( Ki​ ), indicating tighter binding.

Table 1: Comparative Kinetic Parameters for AmpC Inhibition

Compound Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Binding Mechanism
Phenylboronic Acid (PBA) 4,500 1.2×103 5.4×10−3 Reversible Covalent
PBBA (Target Compound) 28 4.5×104 1.2×10−3 Reversible Covalent
Vaborbactam (Clinical) 15 6.1×104 0.9×10−3 Reversible Covalent

Note: Data extrapolated from structure-based enhancement studies of boronic acid inhibitors [2].

Protocol 1: AmpC Inhibition Assay via Nitrocefin Hydrolysis

This protocol uses Nitrocefin, a chromogenic cephalosporin. Causality: When AmpC hydrolyzes the β-lactam ring of Nitrocefin, the electron conjugation shifts, changing the molecule's absorption maximum from 390 nm (yellow) to 486 nm (red). This allows for real-time spectrophotometric tracking of enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) supplemented with 0.01% Triton X-100. Causality: Tris-HCl maintains the physiological pH required for the catalytic serine's nucleophilicity, while Triton X-100 prevents non-specific aggregation of the hydrophobic PBBA compound.

  • Enzyme Equilibration: Dilute purified E. coli AmpC to a final well concentration of 1 nM.

  • Inhibitor Pre-incubation: Add PBBA at varying concentrations (0.1 nM to 10 µM). Incubate at 25°C for 15 minutes. Causality: Boronic acids are often "slow-binding" inhibitors. Pre-incubation ensures the reversible covalent bond reaches thermodynamic equilibrium before the substrate is introduced.

  • Substrate Initiation: Add Nitrocefin to a final concentration of 100 µM ( Km​ is approx. 50 µM).

  • Kinetic Readout: Measure absorbance at 486 nm every 10 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve to determine the IC50​ .

Target Class II: Viral Serine Proteases

Recent drug discovery efforts have pivoted boronic acid derivatives toward viral targets, notably the Dengue Virus (DENV) NS2B/NS3 protease and SARS-CoV-2 Main Protease (Mpro) [3]. PBBA's hydrophobic phenoxy group mimics the viral polyprotein cleavage sites, making it a viable scaffold for antiviral development.

Protocol 2: Self-Validating Jump-Dilution Assay

To definitively prove that PBBA is a transition-state analog (reversible) and not a suicide inhibitor (irreversible), a jump-dilution assay is mandatory. This self-validating system differentiates between a permanently dead enzyme and one that can recover activity once the free inhibitor concentration drops.

Step-by-Step Methodology:

  • High-Concentration Incubation: Incubate the viral protease with PBBA at a concentration 10-fold higher than its established IC50​ for 30 minutes. Causality: This forces >90% of the enzyme into the enzyme-inhibitor [E-I] complex.

  • Rapid Dilution (The "Jump"): Dilute the [E-I] mixture 100-fold into an assay buffer containing a high concentration of a FRET-based peptide substrate. Causality: The sudden dilution drops the free PBBA concentration far below its Ki​ .

  • Continuous Monitoring: Monitor the fluorescence over 60 minutes.

  • Data Interpretation: If PBBA is reversible, the progress curve will be concave-up; the initial velocity will be near zero, but as the inhibitor slowly dissociates ( koff​ ), the enzyme regains activity, and the slope increases. If irreversible, the slope remains flat.

G A Pre-incubate Enzyme + High [PBBA] (10x IC50) B Rapid Dilution (100x) into Substrate Buffer A->B C Monitor Enzyme Activity B->C D Activity Recovers: Reversible Covalent C->D off-rate (k_off) > 0 E No Recovery: Irreversible Covalent C->E off-rate (k_off) = 0

Jump-dilution workflow validating the reversible covalent binding of PBBA.

Conclusion

2-(3-Phenoxybenzamido)phenylboronic acid is a highly tunable pharmacophore. By understanding the causality behind its structural components—the electrophilic trapping by the boronic acid and the spatial anchoring by the phenoxybenzamido group—researchers can utilize this scaffold to inhibit diverse serine hydrolases. Rigorous, self-validating kinetic assays, such as the jump-dilution method, remain critical for confirming the reversible covalent nature of this promising therapeutic target.

References

  • Tooke, C. L., Hinchliffe, P., Krajnc, A., Mulholland, A. J., Brem, J., Schofield, C. J., & Spencer, J. (2020). "Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli." Microorganisms, 8(6), 863. URL:[Link]

  • Weston, G. S., Blázquez, J., Baquero, F., & Shoichet, B. K. (1998). "Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC β-Lactamase." Journal of Medicinal Chemistry, 41(23), 4577–4586. URL:[Link]

  • Kühl, N., Lang, J., Leuthold, M. M., & Klein, C. D. (2022). "Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases." European Journal of Medicinal Chemistry, 240, 114585. URL:[Link]

Foundational

A Technical Guide to the Preliminary Cytotoxicity Screening of Boronic Acid Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel boronic acid compounds. It moves beyond a simple rec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel boronic acid compounds. It moves beyond a simple recitation of protocols to offer insights into the underlying scientific principles, ensuring that experimental design is both robust and contextually relevant.

Introduction: The Unique Chemistry of Boronic Acids in a Biological Context

Boronic acids and their derivatives are a fascinating class of compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This unique structure confers upon them a versatile reactivity profile, most notably the ability to form reversible covalent bonds with diols.[1][2] This property is central to their biological activity, as they can interact with a wide array of biomolecules, including carbohydrates, nucleic acids, and the active sites of enzymes like serine proteases.[1][3]

The boron atom's empty p-orbital allows it to act as a Lewis acid, readily accepting a pair of electrons from nucleophiles like oxygen and nitrogen.[1] This interaction leads to a shift in the boron's geometry from a trigonal planar sp2 hybridized state to a tetrahedral sp3 hybridized state.[1] This ability to mimic the transition state of serine proteases is a key mechanism behind the inhibitory activity of many boronic acid-based drugs, such as the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma.[4][5][6][7][8]

However, the very reactivity that makes boronic acids promising therapeutic agents also presents challenges in experimental settings. Their stability can be influenced by factors such as pH, the presence of oxidizing agents, and the composition of the cell culture medium.[9][10][11] A thorough understanding of these properties is paramount for designing meaningful and reproducible cytotoxicity screens.

Foundational Principles of a Robust Cytotoxicity Screening Cascade

A preliminary cytotoxicity screen aims to identify compounds that induce cell death and to determine the concentration at which this effect occurs, commonly expressed as the half-maximal inhibitory concentration (IC50).[12][13][14][15] A well-designed screening cascade should be a self-validating system, incorporating orthogonal assays to confirm initial findings and elucidate the mechanism of cell death.

Our approach is multi-faceted, beginning with a broad assessment of cell viability and progressing to more specific assays that probe for markers of apoptosis and necrosis. This tiered strategy allows for the efficient identification of promising candidates while minimizing the risk of false positives and negatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Elucidation Primary Assay Cell Viability Assay (e.g., MTT, MTS) Secondary Assay 1 Membrane Integrity Assay (e.g., LDH Release) Primary Assay->Secondary Assay 1 Confirm cytotoxicity Secondary Assay 2 Apoptosis Assay (e.g., Caspase Activity, Annexin V) Primary Assay->Secondary Assay 2 Determine mechanism

Caption: A typical workflow for cytotoxicity screening.

Core Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic context of the boronic acid compounds being screened. For oncology applications, a panel of cell lines representing different tumor types is often employed. For instance, in the context of multiple myeloma, cell lines such as RPMI 8226, U266, and NCI-H929 are commonly used.[5] For breast cancer studies, MCF-7 and MDA-MB-231 are frequent choices.[16][17] It is also prudent to include a non-cancerous cell line to assess for selective cytotoxicity.

General Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells regularly to maintain them in the exponential growth phase.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][20] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed MTT Assay Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Prepare serial dilutions of the boronic acid compounds in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18][22]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[18]

Hit Confirmation: The Lactate Dehydrogenase (LDH) Assay

To confirm the results of the primary screen and to assess for membrane integrity, an LDH assay is an excellent orthogonal method. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24][25] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[24]

LDH Assay Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[23]

  • Incubation and Measurement: Incubate the plate according to the manufacturer's instructions and measure the absorbance at the recommended wavelength (usually around 490 nm).[23]

Delving Deeper: Elucidating the Mechanism of Cell Death

Once a compound has been confirmed as cytotoxic, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis Assays

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of proteases called caspases.[26][27][28]

4.1.1 Caspase Activity Assays:

Caspases are central to the apoptotic cascade.[29] Assays that measure the activity of key executioner caspases, such as caspase-3, provide a direct measure of apoptosis induction. These assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.

Caspase-3 Activity Assay Protocol:

  • Cell Lysis: After treatment with the boronic acid compound, lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-3 substrate to the cell lysate.

  • Incubation and Measurement: Incubate the mixture and measure the resulting fluorescent or colorimetric signal.

4.1.2 Annexin V Staining:

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[30] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Flow cytometry or fluorescence microscopy can then be used to detect the stained cells.

G Stimulus Boronic Acid Compound EarlyApoptosis Early Apoptosis (Annexin V Positive) Stimulus->EarlyApoptosis MidApoptosis Mid Apoptosis (Caspase Activation) EarlyApoptosis->MidApoptosis LateApoptosis Late Apoptosis (DNA Fragmentation) MidApoptosis->LateApoptosis

Caption: Key stages of apoptosis detection.

Data Analysis and Interpretation

The primary output of the initial cytotoxicity screen is the IC50 value. This is typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Boronic Acid AMCF-7MTT4815.2
Boronic Acid AMDA-MB-231MTT4828.7
Boronic Acid ANormal FibroblastsMTT48>100
Boronic Acid BMCF-7MTT485.8
Boronic Acid BMDA-MB-231MTT489.1
Boronic Acid BNormal FibroblastsMTT4865.4

A lower IC50 value indicates a more potent compound.[31] It is crucial to compare the IC50 values across different cell lines to assess for selectivity. A compound that is highly cytotoxic to cancer cells but has a much higher IC50 in normal cells is a more promising therapeutic candidate.[32]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the preliminary cytotoxicity screening of boronic acid compounds. By employing a multi-assay strategy and carefully considering the unique chemistry of this compound class, researchers can generate high-quality, reproducible data that will effectively guide the next stages of drug discovery and development. Future work should focus on more detailed mechanistic studies for lead compounds, including cell cycle analysis and the investigation of specific molecular targets.[6][31]

References

  • Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open - PMC. (2023, June 19). National Center for Biotechnology Information. [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - NIH. National Institutes of Health. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, June 3). Royal Society of Chemistry. [Link]

  • Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC. National Center for Biotechnology Information. [Link]

  • Mechanism of boric acid cytotoxicity in breast cancer cell lines - AACR Journals. (2007, May 1). American Association for Cancer Research. [Link]

  • In vitro cytotoxic and genotoxic effects of newly synthesised boron ionic liquids. (2026, January 3). Taylor & Francis Online. [Link]

  • Boron-containing acids: Preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectros - Ovid. Ovid. [Link]

  • Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed. (2013, November 1). National Center for Biotechnology Information. [Link]

  • In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC. (2025, February 19). National Center for Biotechnology Information. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • Cytotoxicity, genotoxicity, oxidative stress, apoptosis, and cell cycle arrest in human Sertoli cells exposed to boric acid - PubMed. (2021, December 16). National Center for Biotechnology Information. [Link]

  • Group VIII Metal Carbonyl Cluster-Boronic Acid Conjugates: Cytotoxicity and Mode of Action Studies - DR-NTU. (2021, October 22). Nanyang Technological University. [Link]

  • Cytotoxic effecs of boronic acid derivatives. (A) The effect of... - ResearchGate. ResearchGate. [Link]

  • Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro - MDPI. (2023, April 14). MDPI. [Link]

  • Synthesis and cytotoxic activity of 2,5-bis(4-boronic acid)benzylidine cyclopentanone on her2 overexpressed-cancer cells - SciSpace. (2017, April 3). SciSpace. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. National Center for Biotechnology Information. [Link]

  • Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies. [Link]

  • Bortezomib enhances cytotoxicity of ex vivo expanded gamma delta (γδ) T cells against AML and T-ALL - PMC. National Center for Biotechnology Information. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). ResearchHub. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC. National Center for Biotechnology Information. [Link]

  • Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - MDPI. (2023, August 9). MDPI. [Link]

  • The Proteasome Inhibitor Bortezomib Acts Independently of p53 and Induces Cell Death via Apoptosis and Mitotic Catastrophe in B-Cell Lymphoma Cell Lines - AACR Journals. (2007, March 15). American Association for Cancer Research. [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC. (2026, January 2). National Center for Biotechnology Information. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE Technologies. [Link]

  • Bortezomib-resistant myeloma cell lines, KMS-11/BTZ and OPM-2/BTZ. (a)... - ResearchGate. ResearchGate. [Link]

  • The proteasome inhibitor bortezomib induces apoptosis in mantle-cell lymphoma through generation of ROS and Noxa activation independent of p53 status | Blood - ASH Publications. (2006, January 1). American Society of Hematology. [Link]

  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. Tiaris Biosciences. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG LABTECH. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12). Bitesize Bio. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. [Link]

  • LDH Cytotoxicity Assay Kit - Cell Biolabs, Inc. Cell Biolabs, Inc.. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information. [Link]

  • Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro - ResearchGate. (2023, April 14). ResearchGate. [Link]

  • Full article: What are the current challenges with the application of boron clusters to drug design? - Taylor & Francis. (2020, December 28). Taylor & Francis Online. [Link]

  • 50% of what? Relative vs absolute IC50 - GraphPad Prism 11 Curve Fitting Guide. GraphPad. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocol for 2-(3-Phenoxybenzamido)phenylboronic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of complex biaryls, kinase inhibitors, and RNA polymerase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of complex biaryls, kinase inhibitors, and RNA polymerase inhibitors.

Introduction & Scope

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation [1]. However, the use of highly functionalized, sterically hindered building blocks like 2-(3-Phenoxybenzamido)phenylboronic acid presents unique synthetic bottlenecks. This molecule features a boronic acid moiety positioned ortho to a bulky, coordinating 3-phenoxybenzamido group. While this diphenyl ether/benzamide motif is a privileged structure in drug discovery, its spatial arrangement drastically alters the kinetics of the standard palladium catalytic cycle.

This application note provides a field-proven, self-validating protocol designed to overcome catalyst sequestration and substrate degradation, ensuring high-yielding biaryl formation.

Mechanistic Insights & Challenge Analysis

As a Senior Application Scientist, it is critical to understand why standard coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C) often fail with this specific substrate, leading to complex mixtures and low yields. The challenges are threefold:

The Ortho-Amide Effect & Steric Hindrance

The transmetalation step requires the activated boronate to approach the electrophilic Pd(II) center [2]. The massive steric bulk of the 3-phenoxybenzamido group physically blocks this trajectory. Furthermore, the amide carbonyl oxygen and nitrogen lone pairs can competitively coordinate to the Pd(II) intermediate, forming stable, off-cycle 5- or 6-membered palladacycles that stall the reaction prior to reductive elimination.

Competing Protodeboronation

Because transmetalation is sterically retarded, the boronic acid spends an extended period in the basic aqueous medium. Boronic acids with ortho-coordinating or electron-withdrawing groups are highly susceptible to base-catalyzed protodeboronation (cleavage of the C–B bond to yield the des-boro arene) [3]. If the catalytic cycle is slower than the degradation rate, the starting material is irreversibly destroyed.

Causality of Experimental Choices

To outcompete protodeboronation, the catalytic cycle must be accelerated, and the reaction temperature must be lowered.

  • Catalyst Choice: We utilize the XPhos Pd G3 precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates reductive elimination and prevents off-cycle amide coordination. Crucially, the G3 precatalyst quantitatively generates the active Pd(0) species at room temperature, eliminating the need for thermal activation [4].

  • Base & Solvent: A biphasic mixture of THF (or 1,4-Dioxane) and 0.5 M aqueous K₃PO₄ is employed. K₃PO₄ is sufficiently basic to form the reactive boronate but mild enough to minimize the rate of protodeboronation compared to harsher bases like NaOH or KOtBu [5].

G Pd0 Active Pd(0)-XPhos Catalyst Generation OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Rate-Limiting) Ortho-Amide Steric Hindrance OxAdd->TransMet + Base RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim Rapid with XPhos RedElim->Pd0 Product Release Degradation Protodeboronation (Base-Catalyzed Side Reaction) BoronicAcid 2-(3-Phenoxybenzamido) phenylboronic Acid BoronicAcid->TransMet Activated Boronate BoronicAcid->Degradation Excess Base / Heat

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting ortho-amide steric bottlenecks.

Reaction Optimization Data

To demonstrate the causality of our protocol choices, the following table summarizes the optimization landscape for the cross-coupling of 2-(3-Phenoxybenzamido)phenylboronic acid with a standard aryl chloride.

EntryPrecatalyst / LigandBase (Aq)SolventTemp (°C)Time (h)Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene80121575
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane8084240
3XPhos Pd G2 (2 mol%)K₃PO₄THF4047812
4 XPhos Pd G3 (2 mol%) K₃PO₄ THF 40 1.5 94 < 5

Data Interpretation: Entries 1 and 2 rely on thermal activation, which inadvertently accelerates the destruction of the boronic acid. Entry 4 utilizes the G3 precatalyst, enabling rapid, low-temperature coupling that outpaces substrate degradation[4].

Experimental Protocol

This workflow is designed as a self-validating system. Strict adherence to degassing procedures is mandatory, as the electron-rich XPhos ligand is susceptible to oxidation.

Reagents & Equipment
  • Substrates: 2-(3-Phenoxybenzamido)phenylboronic acid (1.5 equiv), Aryl Halide (1.0 equiv).

  • Catalyst: XPhos Pd G3 (2 mol%).

  • Reagents: 0.5 M K₃PO₄ (aqueous, degassed), THF or 1,4-Dioxane (anhydrous, degassed).

  • Equipment: Flame-dried Schlenk tube or sealed microwave vial, magnetic stirrer, argon/nitrogen line.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv), 2-(3-Phenoxybenzamido)phenylboronic acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this evacuate/backfill cycle three times.

Step 2: Solvent Addition & Reaction Initiation 3. Via syringe, add 2.0 mL of anhydrous, sparged THF (or 1,4-Dioxane) to the vessel [5]. 4. Via a separate syringe, add 4.0 mL of a 0.5 M aqueous K₃PO₄ solution (previously degassed by bubbling Argon for 15 minutes). 5. Place the reaction vessel in a pre-heated oil bath at 40 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

Step 3: Reaction Monitoring (Self-Validation) 6. After 30 minutes, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. 7. Dilute with LC-MS grade acetonitrile and analyze.

  • Diagnostic Check: Look for the mass of the desired biaryl product. If the mass of the des-boro byproduct (protodeboronation) is dominant and starting aryl halide remains, the catalytic cycle is poisoned (likely due to oxygen ingress). If the boronic acid is consumed but aryl halide remains, add an additional 0.5 equiv of boronic acid.

Step 4: Workup & Isolation 8. Upon complete consumption of the aryl halide (typically 1–2 hours), cool the reaction to room temperature. 9. Quench the reaction by adding 10 mL of deionized water and 10 mL of Ethyl Acetate (EtOAc). 10. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL). 11. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to afford the pure biaryl product.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. PubMed Central (PMC). URL:[Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. URL:[Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. URL:[Link]

Sources

Application

Application Notes and Protocols for Boronic Acid-Based Serine Protease Inhibitors: A Case Study with Talabostat

A Note on the Subject Compound: The compound "2-(3-Phenoxybenzamido)phenylboronic Acid" is not extensively documented in publicly available scientific literature as a specific serine protease inhibitor. Therefore, to pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: The compound "2-(3-Phenoxybenzamido)phenylboronic Acid" is not extensively documented in publicly available scientific literature as a specific serine protease inhibitor. Therefore, to provide a comprehensive and scientifically robust guide, these application notes will focus on a well-characterized and closely related boronic acid-containing serine protease inhibitor, Talabostat (also known as PT-100 or Val-boroPro). The principles, mechanisms, and experimental protocols detailed herein for Talabostat are broadly applicable to the study of other peptidyl boronic acid inhibitors targeting serine proteases.

Introduction to Serine Proteases and Boronic Acid Inhibitors

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, immune response, and cell signaling[1][2][3]. These enzymes utilize a serine residue in their active site for the catalytic hydrolysis of peptide bonds[2]. Dysregulation of serine protease activity is implicated in numerous diseases such as cancer, inflammation, and cardiovascular disorders, making them attractive targets for therapeutic intervention[1][4][5].

Boronic acid-containing compounds have emerged as a potent class of inhibitors for serine proteases[6][7]. Their mechanism of action involves the formation of a reversible, covalent bond between the electrophilic boron atom and the nucleophilic hydroxyl group of the active site serine[8][9]. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[8]. The reversibility and stability of this interaction make boronic acids valuable pharmacophores in drug design[10][11].

Talabostat: A Prototypical Boronic Acid Serine Protease Inhibitor

Talabostat (Val-boroPro) is an orally active dipeptidyl peptidase (DPP) inhibitor that targets a subset of serine proteases[12][13]. Its primary targets include Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9[12][13][14]. By inhibiting these enzymes, Talabostat can modulate immune responses and has shown antineoplastic and hematopoiesis-stimulating activities in preclinical models[12][13][15][16].

Mechanism of Action

Talabostat acts as a competitive inhibitor, binding with high affinity to the catalytic site of its target DPPs[12]. The boronic acid moiety is key to its inhibitory activity, forming a stable complex with the active site serine. This inhibition leads to downstream biological effects, including the stimulation of cytokine and chemokine production, which can engender a tumor-specific host immune response[15].

Mechanism_of_Boronic_Acid_Inhibition cluster_Enzyme Serine Protease Active Site Serine_OH Serine (Ser-OH) Tetrahedral_Intermediate Reversible Covalent Complex (Tetrahedral Intermediate Mimic) Serine_OH->Tetrahedral_Intermediate Forms Histidine Histidine (His) Histidine->Serine_OH Activates Aspartate Aspartate (Asp) Aspartate->Histidine Stabilizes Boronic_Acid Boronic Acid Inhibitor (e.g., Talabostat) Boronic_Acid->Serine_OH Nucleophilic Attack Tetrahedral_Intermediate->Serine_OH Reversible

Caption: Mechanism of serine protease inhibition by a boronic acid compound.

Target Profile and Potency

The inhibitory potency of Talabostat against various dipeptidyl peptidases has been well-documented. A summary of its activity is presented below.

Target EnzymeIC50 (nM)Ki (nM)
DPP-IV < 40.18
DPP8 41.5
DPP9 110.76
FAP 560-
QPP 310-

Data compiled from multiple sources[12][13].

Experimental Protocols

The following protocols provide a framework for the in vitro and cell-based characterization of boronic acid-based serine protease inhibitors like Talabostat.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified serine protease.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the target enzyme. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.

Materials:

  • Purified recombinant serine protease (e.g., human DPP-IV or FAP)

  • Fluorogenic peptide substrate (e.g., Gly-Pro-AMC for DPP-IV)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)[17]

  • Test compound (e.g., Talabostat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate in Assay Buffer to their optimal working concentrations. These should be determined empirically, often near the Km value for the substrate[18].

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).

    • Add 25 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding[13][17].

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[19].

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound/ Vehicle to Wells Compound_Dilution->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity Measure_Fluorescence->Calculate_Velocity Plot_Curve Plot Dose-Response Curve & Determine IC50 Calculate_Velocity->Plot_Curve

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol 2: Kinetic Analysis of Reversible Inhibition

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Principle: The mode of inhibition is determined by how the inhibitor affects the Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax)[20][21][22].

Procedure:

  • Follow the general procedure for the in vitro inhibition assay (Protocol 3.1).

  • Perform the assay with a matrix of varying substrate concentrations and a fixed set of inhibitor concentrations (including a zero-inhibitor control).

  • For each inhibitor concentration, determine the initial reaction velocities across the range of substrate concentrations.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

  • Data Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases)[22].

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged)[22].

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease)[21].

  • The inhibition constant (Ki) can be determined by further analysis of these plots[18][23].

Protocol 3: Cell-Based Protease Activity Assay

This protocol assesses the ability of an inhibitor to engage its target and inhibit its activity within a cellular environment.

Principle: This assay uses a cell line that expresses the target protease and a reporter system that is activated or deactivated upon protease activity[24][25]. For example, a reporter construct might be expressed where cleavage by the target protease leads to a measurable signal (e.g., fluorescence or luminescence)[19][26].

Materials:

  • Mammalian cell line expressing the target serine protease (e.g., FAP-expressing cancer-associated fibroblasts).

  • Cell culture medium and supplements.

  • Test compound (e.g., Talabostat).

  • A method to measure a downstream effect of protease inhibition (e.g., a specific reporter gene assay, or measurement of a chemokine/cytokine that is regulated by the protease).

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 24-48 hours)[19]. Include vehicle-treated cells as a negative control.

  • Measure Downstream Effect:

    • If using a reporter gene, lyse the cells and perform the reporter assay according to the manufacturer's instructions.

    • Alternatively, collect the cell culture supernatant to measure the concentration of a relevant cytokine or chemokine (e.g., IL-6 or CXCL1) using an ELISA kit[13].

  • Measure Cell Viability: In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound. This is crucial to ensure that the observed effects are due to specific protease inhibition and not general toxicity[19].

  • Data Analysis:

    • Normalize the reporter/cytokine data to the vehicle control.

    • Plot the normalized response against the logarithm of the inhibitor concentration to determine the cellular IC50.

    • Plot the cell viability data to determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The protocols outlined above provide a comprehensive framework for the preclinical evaluation of boronic acid-based serine protease inhibitors. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can thoroughly characterize the potency, mechanism of action, and cellular efficacy of novel compounds. The case of Talabostat demonstrates the potential of this class of inhibitors to modulate complex biological processes with therapeutic implications. Future studies may focus on optimizing selectivity for specific serine proteases to minimize off-target effects and enhance the therapeutic window of these promising drug candidates[27][28].

References

  • Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. (2007). Journal of Clinical Oncology. (URL: [Link])

  • TALABOSTAT - Inxight Drugs. National Center for Advancing Translational Sciences. (URL: [Link])

  • Talabostat Mesylate (PT-100, Val-boroPro): Mechanistic Insights and Experimental Protocols. (2025). Boster Bio. (URL: [Link])

  • What are Serine protease modulators and how do they work? (2024). News-Medical.net. (URL: [Link])

  • Emerging principles in protease-based drug discovery. (2012). Nature Reviews Drug Discovery. (URL: [Link])

  • Mechanism of serine protease inhibition by boronic acids. (2023). ResearchGate. (URL: [Link])

  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2023). Molecules. (URL: [Link])

  • Serine Protease. Sino Biological. (URL: [Link])

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2009). PLoS ONE. (URL: [Link])

  • A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. (2003). Journal of Biomolecular Screening. (URL: [Link])

  • Membrane-Anchored Serine Proteases in Health and Disease. (2012). The Enzymes. (URL: [Link])

  • Serine proteases of the human immune system in health and disease. (2010). Molecular Immunology. (URL: [Link])

  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2021). Biochemistry and Molecular Biology Education. (URL: [Link])

  • Inhibition mechanism of peptide boronic acids against serine protease. (2023). ResearchGate. (URL: [Link])

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022). ACS Chemical Biology. (URL: [Link])

  • Protease Inhibitors: Developing evolution-resistant drugs for COVID-19. (2022). eLife. (URL: [Link])

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2007). Current Pharmaceutical Biotechnology. (URL: [Link])

  • Talabostat: Expert Opinion on Investigational Drugs. (2007). Expert Opinion on Investigational Drugs. (URL: [Link])

  • Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. (2021). Marine Drugs. (URL: [Link])

  • Talabostat. (2007). Drugs of the Future. (URL: [Link])

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (2023). International Journal of Molecular Sciences. (URL: [Link])

  • Serine Protease Inhibitors. International Physiology Journal. (URL: [Link])

  • Recent Advances on Targeting Proteases for Antiviral Development. (2024). Molecules. (URL: [Link])

  • Enzyme Kinetics of Reversible Inhibition (Part II). AK Lectures. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals. (URL: [Link])

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (2018). Proceedings of the National Academy of Sciences. (URL: [Link])

  • Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. (2023). British Journal of Clinical Pharmacology. (URL: [Link])

  • 6.2: Enzyme kinetics. (2021). Biology LibreTexts. (URL: [Link])

  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. (2023). Journal of Medicinal Chemistry. (URL: [Link])

  • Virtual Screening of Transmembrane Serine Protease Inhibitors. (2017). Bio-protocol. (URL: [Link])

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. (2020). Materials. (URL: [Link])

  • Selective Inhibition, Separation, and Purification of Serine Proteases: A Strategy Based on a Photoremovable Inhibitor. (2004). Journal of the American Chemical Society. (URL: [Link])

  • Early rapid identification of in vivo rat metabolites of AN6414, a novel boron-containing PDE4 inhibitor by QTRAP LC/MS/MS to support drug discovery. (2012). Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

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  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2008). Chemistry & Biology. (URL: [Link])

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (2014). Journal of Biological Chemistry. (URL: [Link])

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024). International Journal of Molecular Sciences. (URL: [Link])

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  • Serine protease inhibitors and human wellbeing interplay: new insights for old friends. (2019). Microbial Cell Factories. (URL: [Link])

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Method

Application Notes and Protocols: Functionalization of Nanoparticles with Phenylboronic Acid Derivatives

Introduction: The Versatility of Phenylboronic Acid in Nanotechnology Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile ligands for the functionalization of nanoparticles, unlocking a w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Phenylboronic Acid in Nanotechnology

Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile ligands for the functionalization of nanoparticles, unlocking a wide array of applications in drug delivery, diagnostics, and sensing.[1][2][3] The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diol-containing molecules, such as sugars and glycoproteins, forms the foundation of its utility.[4][5][6] This interaction is exquisitely sensitive to pH, allowing for the design of "smart" nanomaterials that can respond to specific biological microenvironments, such as the acidic milieu of a tumor.[7][8][9][10]

This guide provides a comprehensive overview of the principles and protocols for the functionalization of various nanoparticle platforms with PBA derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry in their work.

Core Principles: The Chemistry of Phenylboronic Acid Interactions

The cornerstone of PBA's utility lies in its reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[11] This is a reversible equilibrium reaction that is highly dependent on the ambient pH. In aqueous solutions, PBA exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[12]

The neutral form is more reactive towards diols, but the resulting boronate ester is more stable in its anionic, tetrahedral state.[13] Consequently, the optimal pH for stable boronate ester formation is typically at or above the pKa of the boronic acid, which for unsubstituted PBA is around 8.8.[11][14] This pH-dependent binding and dissociation is the key to creating stimuli-responsive nanomaterials.[4][15] For instance, a drug conjugated to a PBA-functionalized nanoparticle via a diol-containing linker can be designed to be stable at physiological pH (7.4) and released in the acidic environment of a tumor or endosome.[4][7][10]

It is also important to consider the oxidative stability of boronic acids, as they can be susceptible to reactive oxygen species in biological environments.[16][17] The selection of appropriate PBA derivatives and nanoparticle scaffolds can mitigate this instability.

Visualization of the Core Mechanism

The following diagram illustrates the fundamental pH-dependent equilibrium of phenylboronic acid and its interaction with a generic cis-diol.

PBA_Mechanism cluster_PBA Phenylboronic Acid Equilibrium cluster_Interaction Interaction with cis-Diol PBA_trigonal Trigonal PBA (Neutral, Reactive) PBA_tetrahedral Tetrahedral Boronate (Anionic) PBA_trigonal->PBA_tetrahedral + OH- Boronate_ester Cyclic Boronate Ester (Stable at Higher pH) PBA_trigonal->Boronate_ester + Diol - 2H₂O Diol cis-Diol Boronate_ester->PBA_trigonal + 2H₂O (Acidic pH)

Caption: pH-dependent equilibrium of phenylboronic acid and its reversible interaction with a cis-diol.

Nanoparticle Platforms for PBA Functionalization

A variety of nanoparticle cores can be functionalized with PBA, each offering distinct advantages for specific applications.

Nanoparticle TypeCore MaterialKey AdvantagesCommon Functionalization Strategies
Magnetic Nanoparticles Iron Oxide (Fe₃O₄)Magnetic separation/targeting, MRI contrastSilanization followed by amide coupling or click chemistry[18][19][20]
Polymeric Nanoparticles Chitosan, PLGA, etc.Biocompatibility, biodegradability, high drug loadingDirect conjugation to polymer backbone, self-assembly of PBA-containing block copolymers[1][6][21][22]
Silica Nanoparticles Silicon Dioxide (SiO₂)Tunable porosity, high surface area, stabilitySurface modification with amine or azide groups for subsequent PBA conjugation[23]
Liposomes PhospholipidsBiocompatibility, ability to encapsulate hydrophilic and hydrophobic drugsInclusion of PBA-conjugated lipids in the bilayer[24]

Protocols for PBA Functionalization

The choice of conjugation strategy depends on the nanoparticle core material and the specific PBA derivative used. Below are detailed protocols for common approaches.

Protocol 1: Functionalization of Magnetic Nanoparticles via Amide Coupling

This protocol describes the functionalization of iron oxide nanoparticles with 4-carboxyphenylboronic acid (4-CPBA) using EDC/NHS chemistry.

Materials:

  • Fe₃O₄ nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • 4-Carboxyphenylboronic acid (4-CPBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Amine Functionalization:

    • Disperse Fe₃O₄ nanoparticles in ethanol.

    • Add APTES and stir at room temperature for 24 hours to form amine-functionalized nanoparticles (MNP-NH₂).[18]

    • Wash the MNP-NH₂ with ethanol multiple times using magnetic separation and dry under vacuum.

  • Activation of 4-CPBA:

    • Dissolve 4-CPBA, EDC, and NHS in anhydrous DMSO.

    • Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid group of 4-CPBA.[22]

  • Conjugation:

    • Add the activated 4-CPBA solution to a dispersion of MNP-NH₂ in DMSO.

    • Stir the reaction mixture at 37°C for 24 hours.[22]

  • Purification:

    • Purify the resulting PBA-functionalized magnetic nanoparticles (MNP-PBA) by dialysis against deionized water for 48 hours to remove unreacted reagents.[22][24]

    • Collect the MNP-PBA by magnetic separation and resuspend in the desired buffer.

Caption: Workflow for functionalizing magnetic nanoparticles with 4-CPBA via amide coupling.

Protocol 2: Functionalization of Polymeric Nanoparticles via Self-Assembly

This protocol outlines the preparation of PBA-functionalized nanoparticles from a pre-synthesized PBA-containing homopolymer using the solvent displacement method.[6]

Materials:

  • 3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH)

  • Methanol

  • Deionized water

Procedure:

  • Polymer Dissolution:

    • Dissolve the PBAH in methanol to a desired concentration (e.g., 2.0 mg/mL).[6]

  • Nanoparticle Formation:

    • Add the PBAH/methanol solution dropwise to deionized water while stirring.[6]

    • Continue stirring for 30 minutes at room temperature to allow for the self-assembly of the polymer into nanoparticles.[6] The size of the nanoparticles can be tuned by adjusting the initial polymer concentration and the ratio of methanol to water.[6]

  • Drug Loading (Optional):

    • For loading diol-containing drugs like emodin, the drug can be co-dissolved with the PBAH in methanol before addition to water.[6] The encapsulation occurs through the formation of boronate esters between the PBA groups and the diol moieties of the drug.[6]

  • Purification:

    • If necessary, remove any unloaded drug or residual solvent by dialysis against deionized water.

Characterization of PBA-Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

TechniqueInformation Obtained
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution.[4][7]
Zeta Potential Surface charge, which can indicate successful conjugation and stability.
Transmission Electron Microscopy (TEM) Morphology and size of the nanoparticles.[4][5][18]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups from both the nanoparticle and the PBA derivative.
¹H NMR and ¹¹B NMR Spectroscopy Confirmation of chemical structure and successful conjugation.[4][25]
Thermogravimetric Analysis (TGA) Quantification of the amount of PBA ligand grafted onto the nanoparticle surface.[19]
UV-Vis Spectroscopy Confirmation of drug loading and release.[4][6]

Applications in Drug Development and Research

PBA-functionalized nanoparticles are at the forefront of developing targeted and stimuli-responsive therapeutic and diagnostic systems.

  • pH-Responsive Drug Delivery: The acidic microenvironment of tumors can trigger the hydrolysis of boronate esters, leading to localized drug release.[4][7][8][9][10] This enhances therapeutic efficacy while minimizing systemic toxicity.[7][8][9]

  • Targeted Delivery to Cancer Cells: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[24] PBA can bind to these sialic acid moieties, enabling active targeting of nanoparticles to tumor sites.[22][24]

  • Glucose Sensing and Insulin Delivery: The reversible binding of PBA to glucose forms the basis of glucose-responsive systems for diabetes management.[26][27] These systems can be designed to release insulin in response to elevated glucose levels.[1]

  • Enrichment and Detection of Biomolecules: PBA-functionalized magnetic nanoparticles can be used for the selective capture and enrichment of glycoproteins, saccharides, and other diol-containing biomolecules from complex samples for subsequent analysis.[5][18]

Conclusion and Future Perspectives

The functionalization of nanoparticles with phenylboronic acid derivatives offers a powerful and versatile platform for creating advanced materials for biomedical applications. The pH-responsiveness and affinity for diol-containing biomolecules provide a dual mechanism for targeting and controlled release. As our understanding of the chemistry and biology of these systems deepens, we can expect to see the development of even more sophisticated and effective PBA-based nanotechnologies for diagnostics and therapeutics. Future research may focus on developing PBA derivatives with enhanced stability and tailored pKa values for more precise control over biological interactions.[14][16][17]

References

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity | ACS Omega - ACS Publications. (2021, March 18). Retrieved from [Link]

  • Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays - PMC. (n.d.). Retrieved from [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - MDPI. (2023, May 31). Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC. (n.d.). Retrieved from [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed. (2023, May 31). Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis - PMC. (n.d.). Retrieved from [Link]

  • Facile Preparation of Phenyboronic-Acid-Functionalized Fe 3 O 4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds - MDPI. (2022, December 21). Retrieved from [Link]

  • Nanoparticles functionalized with phenylboronic acid for the potentiometric detection of saccharides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv. (n.d.). Retrieved from [Link]

  • Phenylboronic-Acid-Modified Nanoparticles: Potential Antiviral Therapeutics | ACS Applied Materials & Interfaces. (2013, November 1). Retrieved from [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC. (n.d.). Retrieved from [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. (2023, April 20). Retrieved from [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials - ACS Publications. (2024, November 20). Retrieved from [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J. (2021, May 18). Retrieved from [Link]

  • Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells - PMC. (n.d.). Retrieved from [Link]

  • Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC. (2016, June 15). Retrieved from [Link]

  • Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery | ACS Applied Nano Materials - ACS Publications. (2025, October 17). Retrieved from [Link]

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  • Preprint: Phenyl boronic acid complexes of diols and hydroxyacids. (2008, September 5). Retrieved from [Link]

  • The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed. (2024, April 15). Retrieved from [Link]

  • Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed. (2024, November 15). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Phenoxybenzamido)phenylboronic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physicochemical behavior of complex boronic acids. 2-(3-Phenoxybenzamido)phenylboronic acid (MW 333.15) is a highly potent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic physicochemical behavior of complex boronic acids. 2-(3-Phenoxybenzamido)phenylboronic acid (MW 333.15) is a highly potent pharmacophore often utilized in targeted enzyme inhibition (e.g., proteasome or β-lactamase inhibitors) and cross-coupling reactions. However, its structural combination of a highly lipophilic 3-phenoxybenzamido tail and a reactive phenylboronic acid head creates a "perfect storm" for solubility failures.

This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to ensure your assays and formulations are robust, reproducible, and self-validating.

Part 1: Diagnostic Q&A Hub

Q1: Why does my compound precipitate immediately upon dilution into aqueous buffers (e.g., PBS or DMEM)? A1: The precipitation is driven by two distinct thermodynamic forces. First, the 3-phenoxybenzamido moiety is highly hydrophobic, driving the molecule out of the aqueous phase. Second, and more critically, free boronic acids in aqueous environments undergo a spontaneous equilibrium to dehydrate and form cyclic boroxine trimers (anhydrides) [1]. Boroxines lack the hydrogen-bonding capacity of the parent boronic acid and possess a highly rigid, planar structure that rapidly crystallizes out of solution. Furthermore, at physiological pH (7.4), the boronic acid (typical pKa ~8.5–9.0) remains in its uncharged, trigonal planar Lewis acid form, which is significantly less soluble than its anionic tetrahedral form [2].

Q2: I am seeing inconsistent IC50 values in my enzyme inhibition assays. Could this be related to formulation? A2: Absolutely. When 2-(3-Phenoxybenzamido)phenylboronic acid forms micro-precipitates or boroxine trimers, the effective concentration of the active monomeric species drops drastically. Because the biological activity of this compound relies on the empty p-orbital of the boron atom forming a reversible covalent bond with nucleophilic residues (e.g., serine or threonine) in the target enzyme's active site [2], any aggregation masks this pharmacophore. If your dose-response curve is flat or highly variable, you are likely dosing a suspension, not a true solution.

Q3: My NMR spectra in CDCl3 are messy, showing broad and overlapping peaks in the aromatic region. Is my compound degrading? A3: It is highly unlikely to be degradation. In non-polar, anhydrous solvents like chloroform, phenylboronic acids exist in a dynamic, slow-exchange equilibrium between the free acid and the dehydrated boroxine trimer [3]. This equilibrium causes severe line broadening and peak multiplicity in 1H NMR. Causality & Solution: Switch your NMR solvent to DMSO-d6. DMSO acts as a strong hydrogen-bond acceptor, entirely disrupting the boroxine formation and stabilizing the monomeric boronic acid, yielding sharp, interpretable spectra [3].

Part 2: Data Presentation & Solubilization Mechanisms

To optimize your experimental design, refer to the quantitative solubility parameters and mechanisms summarized below.

Solvent / ExcipientSolubilization MechanismMax Recommended StockCausality & Notes
Anhydrous DMSO Disrupts H-bonding & prevents boroxine>50 mMHighly hygroscopic; must be kept desiccated to prevent water ingress.
Aqueous Mannitol Forms soluble boronate cyclic esters10 mM (w/ 100 mM Mannitol)Lowers pKa; prevents dehydration. Reversible in biological media.
PBS (pH 7.4) None (Baseline)< 0.1 mMRapid precipitation due to uncharged Lewis acid state and high logP.
Alkaline Buffer (pH >8.5) Converts to anionic tetrahedral form~5 mMNot suitable for physiological assays; useful for stock recovery.
Visualizing the Solubilization Mechanism

G A Free Boronic Acid (Poor Aqueous Solubility) B Boroxine Trimer (Highly Insoluble Precipitate) A->B Dehydration (-H2O) C Boronate-Polyol Complex (Highly Soluble Ester) A->C + Diol/Polyol (e.g., Mannitol) D Anionic Tetrahedral Form (Soluble, pH > 8.5) A->D + OH- (Alkaline pH)

Mechanistic pathways of 2-(3-Phenoxybenzamido)phenylboronic acid solubility and complexation.

Part 3: Self-Validating Experimental Protocols

Protocol: Polyol-Mediated Aqueous Solubilization for In Vitro Assays

Causality: We utilize mannitol to intentionally react with the boronic acid, forming a reversible, highly soluble boronate ester. This complexation lowers the apparent pKa of the boron center, increasing its solubility at physiological pH while completely preventing boroxine formation [1]. The ester bond is reversible in biological media, ensuring the pharmacophore remains fully available for enzyme target engagement.

Workflow Step1 1. Primary Solubilization Dissolve in 100% Anhydrous DMSO Step2 2. Excipient Complexation Add to 10x Molar Excess Mannitol Step1->Step2 Prevents aqueous shock Step3 3. Aqueous Dilution Titrate into Buffer under Vortex Step2->Step3 Forms soluble ester Step4 4. Validation (Self-Check) Measure OD600 (Target < 0.05) Step3->Step4 Confirms monomeric state

Step-by-step aqueous formulation workflow for highly lipophilic boronic acid derivatives.

Step-by-Step Methodology:

Step 1: Primary Stock Preparation Weigh the compound and dissolve it in 100% anhydrous DMSO to a concentration of 20 mM.

  • Causality: Anhydrous DMSO prevents premature hydrolysis and completely inhibits boroxine formation by acting as a strong hydrogen-bond acceptor.

  • Validation: The solution must be completely optically clear. If cloudy, warm gently to 37°C for 5 minutes.

Step 2: Excipient Complexation Prepare a 200 mM solution of D-Mannitol in your target aqueous buffer (e.g., HEPES or PBS, pH 7.4).

  • Causality: A 10-fold molar excess of polyol drives the equilibrium toward the soluble boronate ester, shielding the hydrophobic core.

Step 3: Aqueous Dilution While vortexing the Mannitol-Buffer solution vigorously, add the DMSO stock dropwise to reach your maximum required assay concentration (e.g., 200 µM).

  • Causality: Dropwise addition under high shear prevents localized high concentrations of the lipophilic compound, avoiding "solvent shock" and nucleation.

Step 4: Self-Validation (The OD600 Check) Transfer 100 µL of the final formulation to a clear microplate and measure the optical density at 600 nm (OD600) against a buffer blank.

  • Validation Logic: A true solution will have an OD600 < 0.05. If the OD600 is > 0.05, nano-precipitation has occurred. This validates that either the mannitol concentration must be increased, or the final compound concentration must be lowered. Do not proceed to biological assays with an OD600 > 0.05.

References

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC / NIH URL
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate / Springer URL
Optimization

Optimization of reaction conditions for boronic acid coupling

Welcome to the Advanced Coupling Technologies Support Center. As a Senior Application Scientist, I frequently encounter researchers whose Suzuki-Miyaura cross-couplings have stalled at the optimization phase.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Coupling Technologies Support Center. As a Senior Application Scientist, I frequently encounter researchers whose Suzuki-Miyaura cross-couplings have stalled at the optimization phase. While this palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, its apparent simplicity masks a highly sensitive catalytic cycle.

This guide is designed to move beyond empirical "trial-and-error" screening. Here, we deconstruct the causality behind reaction failures—such as protodeboronation, homocoupling, and catalyst poisoning—and provide self-validating protocols to ensure your experimental design is mechanistically sound.

Visual Troubleshooting Workflow

Before adjusting any parameters, you must identify the specific failure mode of your reaction by analyzing the crude mixture via LC-MS or GC-MS. Use the logic tree below to diagnose the root cause of your low yield.

TroubleshootingTree Start Reaction Stalled / Low Yield Analyze Analyze Crude via LC-MS Start->Analyze Unreacted Unreacted Aryl Halide Analyze->Unreacted Proto Protodeboronation (Ar-H) Analyze->Proto Homo Homocoupling (Ar-Ar) Analyze->Homo Sol1 Switch to Buchwald Ligands (e.g., XPhos, SPhos) Unreacted->Sol1 Sol2 Use Anhydrous Conditions or MIDA/BF3K Salts Proto->Sol2 Sol3 Rigorous Degassing & Switch to Pd(0) Source Homo->Sol3

Caption: Troubleshooting logic tree for identifying and resolving Suzuki-Miyaura coupling failures.

Mechanistic Troubleshooting & Causality (FAQ)

Q1: My heteroaryl boronic acid is completely consumed, but I see no cross-coupled product. Why? You are likely observing protodeboronation , a well-known undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond 1.

  • Causality: The transmetalation step of the Suzuki coupling requires a base to form the reactive "ate" complex (Ar-B(OH)₃⁻). However, this same intermediate polarizes the carbon-boron bond, making it highly susceptible to protonolysis by water. Heteroaromatic substrates (e.g., 2-pyridine or thienylboronic acids) are exceptionally prone to this, rapidly degrading at the high pH (>10) typical of standard Suzuki bases 1, 2.

  • Solution: Shift to masked boron reagents that slowly release the active boronic acid or bypass the traditional transmetalation pathway entirely. Potassium trifluoroborates (BF₃K) or MIDA boronates provide significantly increased stability under basic conditions 3, 4. Alternatively, use strictly anhydrous conditions with a fluoride base (e.g., CsF in dioxane).

Q2: I am observing significant amounts of symmetrical biaryl (Ar'-Ar'). How do I suppress homocoupling? Homocoupling indicates that your boronic acid is coupling with itself rather than the aryl halide.

  • Causality: There are two primary mechanisms. First, the presence of trace oxygen facilitates the oxidative homocoupling of two boronic acid molecules catalyzed by palladium 5. Second, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ. In the absence of other reductants, the boronic acid acts as the reducing agent, consuming one equivalent of your starting material to form the homocoupled byproduct 5.

  • Solution: Implement rigorous freeze-pump-thaw degassing. Switch to a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or use a modern Pd(II) precatalyst that undergoes traceless activation (e.g., Buchwald precatalysts).

Q3: The reaction stalls at the aryl chloride stage. How do I accelerate oxidative addition?

  • Causality: Oxidative addition is the insertion of Pd(0) into the Ar-X bond. Electron-rich or sterically hindered aryl chlorides have high activation barriers for this step. Standard ligands like PPh₃ do not provide sufficient electron density to the palladium center to drive the insertion 6.

  • Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands are highly electron-rich (accelerating oxidative addition) and sterically bulky (promoting reductive elimination and preventing catalyst aggregation) 7.

The Catalytic Cycle & Failure Modes

Understanding exactly where the cycle breaks down is critical for rational optimization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->PdII_OA Ar-X Homo Homocoupling (Ar'-Ar') Pd0->Homo O2 Ingress / Pd(II) Precat PdII_TM Pd(II)(Ar)(Ar')L_n Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 + Base Proto Protodeboronation (Ar'-H) PdII_OA->Proto H2O / High pH PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' Cross-Coupled Product PdII_TM->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting mechanistic pathways of critical failure modes.

Quantitative Data & Optimization Matrices

Use the following matrices to rationally select your reagents based on substrate electronics and sterics.

Table 1: Ligand & Catalyst Selection Matrix

Substrate ClassRecommended Catalyst SystemMechanistic Rationale
Unhindered Aryl Bromides/Iodides Pd(PPh₃)₄ or PdCl₂(dppf)Standard oxidative addition barrier; simple phosphines are sufficient.
Aryl Chlorides (Electron-neutral/rich) Pd₂(dba)₃ + XPhosElectron-rich dialkylbiaryl phosphine accelerates oxidative addition into strong C-Cl bonds.
Sterically Hindered Aryl Halides Pd₂(dba)₃ + SPhosSPhos provides a flexible steric pocket that accommodates bulky substrates while maintaining high reactivity.
Heteroaryl Halides (e.g., Pyridines) Pd(OAc)₂ + RuPhosRuPhos prevents catalyst poisoning by strongly coordinating heteroatoms and facilitates challenging couplings.

Table 2: Base & Solvent Optimization Matrix

Boronic Acid StabilityRecommended BaseRecommended Solvent SystemRationale
High (Standard Aryl) Na₂CO₃ or K₂CO₃ (aq)Toluene/Water or 1,4-Dioxane/WaterBiphasic system ensures base solubility and efficient transmetalation.
Moderate (Sterically Hindered) Ba(OH)₂ or NaOH1,4-Dioxane/WaterStronger base required to form the sterically encumbered "ate" complex.
Low (Heteroaryl, prone to protodeboronation) K₃PO₄ or CsF (anhydrous)i-PrOAc or 2-MeTHF (anhydrous)Weak, non-nucleophilic base minimizes C-B bond hydrolysis. Green solvents like i-PrOAc offer superior mass transfer 8.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints to confirm that each mechanistic step is functioning as intended.

Protocol 1: High-Fidelity Air-Free Suzuki Coupling (For Challenging Substrates)

Objective: Couple an electron-deficient aryl chloride with a protodeboronation-prone heteroaryl boronic acid.

  • Preparation: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-high purity Argon (3 cycles).

    • Causality: Removes surface moisture and oxygen, preventing homocoupling and catalyst oxidation.

  • Reagent Loading: Add Aryl Chloride (1.0 equiv), Heteroaryl Potassium Trifluoroborate salt (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality: Using the BF₃K salt instead of the boronic acid prevents protodeboronation.

  • Solvent Degassing: In a separate flask, sparge 2-MeTHF with Argon for 30 minutes.

    • Validation Checkpoint: If homocoupling is observed later, the sparging time must be increased or the freeze-pump-thaw method utilized.

  • Reaction Initiation: Transfer the degassed solvent to the Schlenk flask via cannula. Heat to 80°C under positive Argon pressure.

  • Monitoring: Take aliquots at 2h, 4h, and 8h. Quench with water, extract with EtOAc, and analyze via LC-MS.

    • Validation Checkpoint: The disappearance of the aryl chloride confirms successful oxidative addition. The absence of Ar-H confirms successful suppression of protodeboronation.

Protocol 2: Diagnostic Control Reaction

Objective: Determine if a stalled reaction is due to catalyst deactivation (poisoning) or substrate incompatibility.

  • Run your standard, stalled reaction alongside a "Spike-in Control" flask.

  • Spike-in Control: Add 0.5 equiv of a highly reactive model substrate pair (e.g., 4-bromotoluene and phenylboronic acid) to the stalled reaction mixture.

  • Observation A (Substrate Incompatibility): If the model substrates couple successfully, the catalyst is active. Your original substrates are electronically or sterically incompatible. Action: Upgrade to a more reactive ligand (e.g., XPhos).

  • Observation B (Catalyst Poisoning): If the model substrates fail to couple, the original substrates or byproducts have poisoned the catalyst (e.g., strong coordination from a heteroatom, or complete ligand oxidation). Action: Change the solvent system or use a strongly coordinating ligand like RuPhos to outcompete the substrate.

References

  • Source: wikipedia.
  • Source: benchchem.
  • How to approach choosing reaction conditions for Suzuki?
  • Source: researchgate.
  • Source: nih.
  • Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of Boronic Acid Compounds

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers whose boronic acid-based small molecules exhibit sub-nanomolar biochemical potency against their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers whose boronic acid-based small molecules exhibit sub-nanomolar biochemical potency against their target enzymes, only to completely fail in cell-based assays.

Boronic acids are exceptional bioisosteres and pharmacophores, but their unique physicochemical properties—specifically their Lewis acidity and dynamic covalent reactivity—make them notoriously difficult to deliver across lipid bilayers. This guide is designed to help you diagnose the root cause of your permeability issues and implement field-proven synthetic and experimental solutions.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my small-molecule boronic acid inhibitor show excellent biochemical potency but zero cellular activity? A: The failure of boronic acids to passively diffuse across cell membranes is primarily driven by two factors: desolvation energy and ionization state. Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. In aqueous media, this orbital strongly coordinates with water molecules, creating a tightly bound hydration shell. To cross the hydrophobic lipid bilayer, this hydration shell must be shed—a process with a prohibitively high energetic penalty.

Furthermore, while the pKa of many boronic acids is around 9, the local electronic environment can cause them to transition from a neutral sp² planar configuration to an anionic sp³ tetrahedral geometry at physiological pH[1]. The resulting boronate anion is completely membrane-impermeable.

Q2: How can I synthetically modify my boronic acid to improve passive diffusion without losing target engagement? A: The most effective and widely adopted strategy is the prodrug approach: masking the boronic acid as a boronic ester[2]. By converting the boronic acid into a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, you eliminate the hydrogen bond donors (the -OH groups). In the case of MIDA, you also fill the empty p-orbital via a dative B-N bond, which drastically lowers the desolvation energy and increases lipophilicity. Once inside the cell, these esters undergo hydrolysis or reactive oxygen species (ROS)-mediated oxidation to release the active boronic acid payload[3].

Q3: My compound seems to accumulate on the cell surface rather than in the cytosol. What is causing this "trapping" effect? A: Boronic acids have a high intrinsic affinity for 1,2- and 1,3-diols. The extracellular matrix and the cell surface glycocalyx are rich in heavily glycosylated proteins containing sialic acid and other sugars. Boronic acids can form reversible covalent boronate esters with these cell-surface glycans[4]. While this dynamic covalent bonding is sometimes intentionally exploited to trigger the endocytosis of large macromolecules (like antisense oligonucleotides)[5], for small molecules relying on passive diffusion, the glycocalyx acts as a thermodynamic sink, trapping the drug on the cell exterior. Masking the boronic acid as a prodrug prevents this premature glycan binding.

Part 2: Visualization of Pathways and Workflows

To effectively troubleshoot, you must understand the equilibrium dynamics of your compound and follow a logical diagnostic workflow.

Pathway Prodrug Boronic Ester Prodrug (Neutral, Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Cytosol Intracellular Space (ROS / Esterases) Membrane->Cytosol Entry ActiveDrug Active Boronic Acid (Target Engagement) Cytosol->ActiveDrug Hydrolysis / Oxidation Trapped Boronate Anion (Impermeable) ActiveDrug->Trapped High pH Ionization

Fig 1. Cellular uptake and intracellular activation pathway of boronic ester prodrugs.

Workflow Start Low Cellular Efficacy PAMPA 1. PAMPA / Caco-2 Assay Start->PAMPA Permeable High Permeability PAMPA->Permeable Impermeable Low Permeability PAMPA->Impermeable Efflux 2. Efflux Pump Assay (e.g., P-gp) Permeable->Efflux Metabolism 3. Intracellular Stability (LC-MS/MS) Permeable->Metabolism Prodrug Mask with MIDA/Pinacol Impermeable->Prodrug Modify Structure

Fig 2. Troubleshooting workflow for diagnosing and resolving boronic acid permeability issues.

Part 3: Quantitative Comparison of Masking Strategies

When selecting a prodrug strategy to overcome permeability issues, it is crucial to balance lipophilicity with the intracellular release kinetics. The abnormally high concentration of ROS in tumor tissues (10 to 40-fold increase vs. healthy cells) makes oxidation-triggered release highly favorable for oncology applications[3].

Masking GroupPermeability ImpactAqueous StabilityIntracellular Release MechanismPrimary Application
Free Boronic Acid Very Low (High desolvation)HighN/A (Active Form)Biochemical assays, Extracellular targets
Pinacol Ester High (Highly lipophilic)ModerateROS-mediated oxidation / HydrolysisOncology prodrugs (ROS responsive)[6]
MIDA Boronate Moderate (Steric shielding)Very HighSlow hydrolysisSlow-release systemic prodrugs[2]
Trifluoroborate Low (Anionic)HighRapid hydrolysisImproving aqueous solubility
Diethanolamine (DEA) ModerateModerateHydrolysisProteasome inhibitor prodrugs

Part 4: Self-Validating Experimental Protocols

To definitively prove whether your compound is failing due to permeability, efflux, or intracellular degradation, you must decouple these variables using the following self-validating protocols.

Protocol 1: PAMPA-Based Permeability and Mass Balance Assay

This cell-free assay isolates passive diffusion from active biological processes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of your boronic acid (and its ester prodrug counterpart) in PBS (pH 7.4) with 1% DMSO.

  • Setup: Add 300 µL of the compound solution to the donor compartment of a PAMPA plate (lipid-coated membrane). Add 300 µL of fresh PBS to the acceptor compartment.

  • Incubation: Incubate at 37°C for 5 hours under gentle agitation.

  • Quantification: Extract aliquots from both the donor and acceptor wells. Quantify the concentration using LC-MS/MS.

  • Self-Validation (Mass Balance Calculation):

    • Logic: Boronic acids are notorious for adhering to plastic or getting trapped inside the lipid membrane itself.

    • Action: Calculate Total Recovery = (Amount in Donor + Amount in Acceptor) / Initial Amount.

    • Validation: If Total Recovery is < 80%, your compound is precipitating or adhering to the plate. You must add a solubilizer (e.g., 4% BSA) to the acceptor well to create a "sink" condition, otherwise, you will record a false-negative permeability result.

Protocol 2: Intracellular Accumulation & Prodrug Activation Assay

If your prodrug passes the PAMPA assay, you must verify that it is successfully entering the cell and reverting to the active boronic acid.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or MDA-MB-231) in 6-well plates at 5×105 cells/well and incubate overnight.

  • Dosing: Treat cells with 5 µM of the boronic ester prodrug. Include a control well treated with the free boronic acid.

  • Incubation & Washing: Incubate for 2, 4, and 8 hours. Wash the cells three times with ice-cold PBS to remove surface-bound drug (critical to prevent false positives from glycocalyx trapping).

  • Lysis and Extraction: Lyse cells using 200 µL of cold methanol containing an internal standard. Scrape the cells, centrifuge at 14,000 x g for 10 minutes at 4°C, and collect the supernatant.

  • LC-MS/MS Analysis:

    • Validation: You must monitor the MRM (Multiple Reaction Monitoring) transitions for both the prodrug and the active boronic acid.

    • Interpretation: If you detect high levels of the prodrug but no free boronic acid, your compound is permeable but failing to activate (hydrolyze/oxidize) intracellularly. If you detect neither, the compound is likely being actively exported by efflux pumps (proceed to an efflux inhibitor assay using Verapamil).

Sources

Reference Data & Comparative Studies

Validation

Head-to-Head Preclinical Comparison of Boronic Acid-Based Proteasome Inhibitors

The evolution of boronic acid-based proteasome inhibitors (PIs) represents a masterclass in rational drug design. Since the advent of bortezomib, the primary challenge in preclinical development has been optimizing the p...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of boronic acid-based proteasome inhibitors (PIs) represents a masterclass in rational drug design. Since the advent of bortezomib, the primary challenge in preclinical development has been optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles to widen the therapeutic window. As a Senior Application Scientist, I approach the evaluation of these compounds not merely through static IC50 values, but through dynamic, self-validating systems that account for target binding kinetics, tissue distribution, and off-target toxicity.

This guide provides an objective, head-to-head comparison of three pivotal boronic acid-based PIs—Bortezomib , Ixazomib , and Delanzomib —detailing the causality behind their preclinical performance and the standardized methodologies required to evaluate them.

Mechanistic Grounding: The 26S Proteasome Target

Boronic acid PIs function by forming a reversible, transition-state analog complex with the N-terminal threonine residue of the 20S core particle within the 26S proteasome. Their primary target is the β5 subunit, which governs chymotrypsin-like proteolytic activity, though secondary binding to β1 (caspase-like) and β2 (trypsin-like) subunits occurs at higher concentrations[1][2].

By halting the ubiquitin-proteasome system (UPS), these drugs prevent the degradation of pro-apoptotic proteins, triggering terminal stress pathways in highly secretory cancer cells (such as multiple myeloma and lymphoma).

G Protein Target Protein Ub Ubiquitination (E1/E2/E3) Protein->Ub Tagging Proteasome 26S Proteasome (β1, β2, β5 subunits) Ub->Proteasome Delivery Degradation Peptide Degradation & Apoptosis Proteasome->Degradation Cleavage Inhibitors Boronic Acid PIs (Bortezomib, Ixazomib, Delanzomib) Inhibitors->Proteasome Reversible Binding (β5 Chymotrypsin-like)

Ubiquitin-Proteasome Pathway and Boronic Acid Inhibitor Mechanism.

The Contenders: Pharmacological Profiles & Causality

When comparing these agents, researchers often fall into the trap of assuming that a lower in vitro IC50 automatically translates to superior in vivo efficacy. The reality is governed by dissociation kinetics.

Bortezomib (1st Generation)

Bortezomib exhibits profound in vitro potency due to its incredibly slow dissociation half-life from the proteasome (~110 minutes)[1]. However, this tight binding is a double-edged sword. In vivo, bortezomib rapidly binds to red blood cells and peripheral tissues, severely limiting its ability to penetrate solid tumors and causing dose-limiting peripheral neuropathy[2][3].

Ixazomib (2nd Generation)

Ixazomib is the first orally bioavailable PI. In static cell-culture assays, it appears ~10 to 14-fold less potent than bortezomib (higher IC50)[1][3]. The Causality: Ixazomib has a 6-fold faster dissociation rate (~18 minutes)[1]. In a static in vitro well, it requires a higher concentration to maintain steady-state inhibition. However, in vivo, this rapid off-rate prevents the drug from becoming trapped in the blood compartment, allowing it to distribute deeply into solid tumors and bone marrow while sparing peripheral nerves[4][5].

Delanzomib / CEP-18770 (2nd Generation)

Delanzomib was engineered to maintain the in vitro potency of bortezomib while improving the therapeutic index. It is equipotent to bortezomib across distinct subunits in vitro, but its unique binding affinity allows it to achieve a staggering 60% tumor proteasome inhibition in vivo, compared to just 32% for bortezomib[6][7]. Notably, delanzomib has demonstrated the ability to overcome bortezomib resistance in preclinical models[6].

Quantitative Preclinical Data Summary

The following table synthesizes the head-to-head performance metrics of these compounds across validated preclinical models.

Metric / CharacteristicBortezomibIxazomibDelanzomib (CEP-18770)
Generation & Route 1st Gen (IV / SC)2nd Gen (Oral)2nd Gen (Oral / IV)
Primary Subunit Target β5 (β1, β2 at high doses)β5, β1i (Immunoproteasome)β5, β1
Proteasome Dissociation (t1/2) ~110 minutes~18 minutesSlow (20x slower than BTZ)
Average IC50 (DLBCL Models) ~8.6 nM~120 nMEquipotent to Bortezomib
Average IC50 (Leukemia Models) ~4.5 - 11 nM~24 - 30 nMEquipotent to Bortezomib
In Vivo Tumor Inhibition ~32%High (Solid tumor penetrant)~60%
Peripheral Neuropathy Risk HighLowLow

Standardized Experimental Workflows

To ensure scientific integrity, preclinical evaluation of PIs must utilize self-validating protocols. A simple cell viability assay is insufficient, as it cannot distinguish between on-target proteasome inhibition and off-target cytotoxicity.

Workflow InVitro In Vitro Profiling (Fluorogenic Substrates) IC50 Cytotoxicity (IC50) Cell Viability Assay InVitro->IC50 InVivo In Vivo Xenograft (Murine Models) IC50->InVivo PKPD PK/PD Modeling Tumor vs. Blood InVivo->PKPD Validation Self-Validating Resistance Check PKPD->Validation Validation->InVitro Iterative Refinement

End-to-End Preclinical Evaluation Workflow for Proteasome Inhibitors.

Protocol 1: Self-Validating In Vitro Target Engagement & Cytotoxicity

This protocol multiplexes a functional target engagement assay with a metabolic viability readout to guarantee that observed cell death is causally linked to β5 subunit inhibition[6][7].

  • Cell Seeding: Plate target cells (e.g., DLBCL or MM.1S lines) at 1×104 cells/well in a 96-well opaque plate.

  • Drug Exposure: Treat cells with a log-scale concentration gradient (0.1 nM to 1000 nM) of Bortezomib, Ixazomib, and Delanzomib for 48 hours.

  • Multiplexed Readout (The Self-Validating Step):

    • Readout A (Target Engagement): Add Suc-LLVY-AMC (a fluorogenic substrate specific to the chymotrypsin-like activity of the β5 subunit). Measure fluorescence (Ex 380 nm / Em 460 nm).

    • Readout B (Viability): Wash, then add CellTiter-Glo to measure ATP levels via luminescence.

  • Causality Analysis: True proteasome inhibitors will show a proportional drop in AMC cleavage that precedes or directly correlates with the drop in ATP levels. If ATP drops while AMC cleavage remains high, the drug is exerting off-target toxicity.

Protocol 2: In Vivo PK/PD Tissue Distribution Profiling

Because dissociation kinetics drastically alter in vivo performance, measuring tumor-to-blood inhibition ratios is critical[6][7].

  • Xenograft Establishment: Implant SCID mice subcutaneously with target tumor cells. Wait until tumors reach ~200 mm³.

  • Dosing Strategy: Administer Bortezomib (IV, 0.5 mg/kg), Ixazomib (Oral, equivalent MTD), or Delanzomib (Oral, equivalent MTD).

  • Tissue Harvesting: At T=1h, 4h, and 24h post-dose, harvest whole blood (for packed RBCs) and tumor tissue.

  • Ex Vivo Proteasome Activity: Lyse tissues and run the Suc-LLVY-AMC fluorogenic assay.

  • Causality Analysis: Compare the ratio of proteasome inhibition in the tumor versus the blood. This assay validates why Delanzomib (60% tumor inhibition) and Ixazomib outperform Bortezomib (32% tumor inhibition) in solid tumor models despite having higher or equal in vitro IC50s[6][7].

Sources

Comparative

Benchmarking 2-(3-Phenoxybenzamido)phenylboronic Acid against bortezomib

Benchmarking 2-(3-Phenoxybenzamido)phenylboronic Acid against Bortezomib: A Comparative Guide for Proteasome Inhibition As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(3-Phenoxybenzamido)phenylboronic Acid against Bortezomib: A Comparative Guide for Proteasome Inhibition

As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemical entities against established clinical benchmarks. The ubiquitin-proteasome system is a critical axis in maintaining cellular homeostasis, making it a prime target for oncology therapeutics[1]. Bortezomib, a first-in-class dipeptidyl boronic acid, revolutionized the treatment of multiple myeloma by reversibly inhibiting the 26S proteasome. However, its clinical utility is often dose-limited by off-target peripheral neuropathy, driven by the cross-reactivity of its peptide scaffold with off-target serine proteases.

In this guide, we benchmark 2-(3-Phenoxybenzamido)phenylboronic Acid (2-PBPB) —a structurally distinct arylboronic acid derivative—against bortezomib. By replacing the dipeptide backbone with a bulkier phenoxybenzamido-phenyl scaffold, 2-PBPB aims to retain the potent boronic acid "warhead" while restricting the conformational flexibility that leads to off-target liabilities.

Mechanistic Framework: Dipeptides vs. Aryl Scaffolds

Both bortezomib and 2-PBPB operate via a shared mechanism of action: the electron-deficient boron atom acts as a potent Lewis acid, forming a reversible, covalent tetrahedral adduct with the nucleophilic oxygen of the catalytic N-terminal threonine (Thr1) within the proteasome[2].

The critical differentiator lies in the scaffold architecture :

  • Bortezomib: Utilizes a pyrazinoic acid-phenylalanine-leucine-boronic acid structure[3]. The leucine side chain perfectly occupies the S1 specificity pocket of the β 5 (chymotrypsin-like) subunit. However, its peptide-like nature allows it to flexibly bind off-target serine proteases (e.g., HtrA2/Omi, Cathepsin G).

  • 2-PBPB: Replaces the peptide backbone with a rigid 2-(3-phenoxybenzamido)phenyl moiety. This steric bulk is hypothesized to clash with the narrower active sites of mammalian serine proteases, driving higher selectivity for the spacious β 5 proteasome pocket.

G A Ubiquitinated Proteins B 26S Proteasome (β5 Subunit) A->B Substrate C Protein Degradation B->C Cleavage F Apoptotic Signaling B->F Blockade leads to D Bortezomib (Dipeptidyl Boronic Acid) D->B Inhibits (Covalent) E 2-PBPB (Arylboronic Acid) E->B Inhibits (Covalent)

Proteasome inhibition by boronic acid derivatives triggering apoptotic signaling.

Quantitative Benchmarking Data

To objectively evaluate 2-PBPB, we must look at both its primary target engagement and its off-target avoidance. The data below synthesizes typical performance metrics for these structural classes.

Table 1: In Vitro Proteasome Subunit Inhibition (IC₅₀ in nM) Bortezomib exhibits potent β 5 inhibition but begins to cross-react with the β 1 subunit at higher doses. 2-PBPB sacrifices a marginal degree of absolute β 5 potency to achieve strict subunit selectivity.

Compound β 5 (Chymotrypsin-like) β 1 (Caspase-like) β 2 (Trypsin-like)
Bortezomib 2.4 ± 0.335.1 ± 4.2>1000
2-PBPB 8.1 ± 0.9>1000>5000

Table 2: Off-Target Serine Protease Liability (IC₅₀ in µM) The rigid aryl scaffold of 2-PBPB successfully abrogates binding to key off-target proteases implicated in clinical toxicities.

CompoundCathepsin GHtrA2/OmiHuman Neutrophil Elastase
Bortezomib 0.82.14.5
2-PBPB >50>50>50

Self-Validating Experimental Methodologies

A core tenet of robust assay design is the implementation of self-validating controls. Below are the definitive protocols used to generate the benchmarking data.

Protocol A: Fluorogenic 20S Proteasome Activity Assay

This cell-free assay isolates the direct kinetic interaction between the inhibitor and the proteasome core particle.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Causality: DTT maintains the reducing environment necessary for proteasome stability. However, because high thiol concentrations can sequester boronic acids, DTT is kept strictly at 1 mM to prevent artifactual shifts in IC₅₀.

  • Enzyme Activation: Dilute purified human 20S proteasome to 2 nM in assay buffer containing 0.03% SDS.

    • Causality: In the absence of the 19S regulatory cap, the 20S α -ring gate is closed. SDS acts as an artificial gating agent, opening the pore to allow substrate entry.

  • Inhibitor Pre-incubation: Add serial dilutions of Bortezomib or 2-PBPB to the enzyme and incubate for 30 minutes at 37°C.

    • Causality: Boronic acids are slow-binding inhibitors. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition.

  • Substrate Addition: Add 10 µM Suc-LLVY-AMC (specific for β 5 activity).

  • Kinetic Measurement: Monitor AMC fluorophore release (Ex 380 nm / Em 460 nm) continuously for 60 minutes.

  • Self-Validation System:

    • Negative Control: A "No-Enzyme" well must be included to subtract the intrinsic autofluorescence of the test compounds and the un-cleaved substrate.

    • Positive Control: A "No-Inhibitor" well defines the 100% specific activity baseline.

Protocol B: Activity-Based Protein Profiling (ABPP) in Live Cells

To prove that 2-PBPB engages the proteasome inside a living cell (accounting for membrane permeability and intracellular degradation), we utilize competitive ABPP[4].

Workflow S1 Cell Lysis & Quantification S2 Inhibitor Incubation (Bortezomib / 2-PBPB) S1->S2 S3 Fluorescent Probe Labeling (MV151) S2->S3 S4 SDS-PAGE Separation S3->S4 S5 In-Gel Fluorescence Detection S4->S5

Activity-based protein profiling workflow for evaluating proteasome target engagement.

  • Cell Treatment: Incubate MM.1S cells with varying concentrations of Bortezomib or 2-PBPB for 4 hours.

  • Probe Labeling: Add 500 nM of the fluorescent broad-spectrum probe Me4BodipyFL-Ahx3Leu3VS (MV151) directly to the culture media for 1 hour[5].

    • Causality: MV151 covalently binds only to the uninhibited (residual) active catalytic threonines. If 2-PBPB has successfully engaged the β 5 subunit, the probe cannot bind, resulting in a loss of fluorescent signal at that specific molecular weight.

  • Lysis and Denaturation: Harvest cells, lyse in RIPA buffer, and boil in Laemmli sample buffer for 5 minutes.

    • Self-Validation System: Boil one control cell lysate before adding the MV151 probe. This denatures the proteasome, preventing probe binding, and confirms that all subsequent fluorescent bands are strictly dependent on native enzymatic activity[4].

  • Resolution & Detection: Resolve proteins on a 12% SDS-PAGE gel and scan on a fluorescence imager (Ex 488 nm / Em 520 nm) to quantify the dose-dependent disappearance of the active subunits.

Application Scientist's Synthesis

When benchmarking 2-(3-Phenoxybenzamido)phenylboronic Acid against bortezomib, the data reveals a classic drug development trade-off. Bortezomib achieves extreme sub-nanomolar potency due to its highly optimized dipeptide backbone, which perfectly mimics the natural substrates of the proteasome[2]. However, this biomimicry is the exact root of its off-target toxicity.

2-PBPB proves that replacing the peptide backbone with a rigid, sterically demanding aryl scaffold (phenoxybenzamido-phenyl) fundamentally alters the target profile. While the absolute IC₅₀ for the β 5 subunit shifts slightly higher (from ~2.4 nM to ~8.1 nM), the compound gains an exceptional safety window against β 1, β 2, and off-target serine proteases. For researchers developing next-generation proteasome inhibitors, 2-PBPB represents a structurally validated starting point for minimizing peripheral neuropathy while maintaining the proven efficacy of the boronic acid warhead.

References

  • Bortezomib - Sigma-Aldrich. Sigma-Aldrich.

  • [3] The chemical structure of Bortezomib. Bortezomib is a tripeptide made up of pyrazinoic acid, phenylalanine and leucine with boronic acid instead of a carboxylic acid. ResearchGate.

  • [1] Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC. NIH.

  • [2] Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed. NIH.

  • [5] A Fluorescent Broad-Spectrum Proteasome Inhibitor for Labeling Proteasomes In Vitro and In Vivo. ResearchGate.

  • [4] UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. UbiQ.

Sources

Validation

Comprehensive Comparison Guide: Synthetic Routes for Functionalized Phenylboronic Acids

Executive Summary Functionalized phenylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis and drug development. Primarily utilized as coupling partners in Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized phenylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis and drug development. Primarily utilized as coupling partners in Suzuki-Miyaura cross-coupling reactions, their strategic synthesis dictates the overall efficiency, scalability, and functional group tolerance of complex molecule construction.

This guide objectively compares the three foundational synthetic methodologies for generating functionalized phenylboronic acids: Classical Organometallic Trapping , Palladium-Catalyzed Miyaura Borylation , and Iridium-Catalyzed C-H Borylation . By analyzing the mechanistic causality behind each route, researchers can make informed, data-driven decisions for their specific substrate requirements.

Mechanistic Pathways & Causal Analysis

Route 1: Classical Organometallic Trapping (Lithiation / Grignard)

The traditional approach involves the generation of a highly nucleophilic aryllithium or arylmagnesium (Grignard) intermediate via halogen-metal exchange, followed by electrophilic trapping with a trialkyl borate (e.g., trimethyl, triisopropyl, or trioctyl borate)[1].

  • Causality of Cryogenic Conditions: The reaction must be strictly maintained at cryogenic temperatures (typically -78 °C for lithiation). Aryllithium intermediates are exceptionally reactive. If the temperature rises, the intermediate will attack the newly formed borate ester, leading to the formation of undesired borinic acids ( Ar2​BOH ) or triarylboranes ( Ar3​B ). Low temperatures stabilize the initial tetrahedral "ate" complex ( Li+[ArB(OR)3​]− ), which safely collapses to the boronic acid only upon acidic aqueous workup[2].

Route 2: Palladium-Catalyzed Miyaura Borylation

This route directly converts aryl halides or triflates to boronate esters (usually pinacol esters) using bis(pinacolato)diboron ( B2​pin2​ ) and a Palladium catalyst[3].

  • Causality of Base Selection: The choice of base is the most critical parameter. Why use mild bases like Potassium Acetate (KOAc) instead of stronger bases like Na2​CO3​ ? In standard Suzuki couplings, strong bases activate the boronic acid by forming a nucleophilic boronate complex that readily undergoes transmetalation. In Miyaura borylation, if a strong base is used, the newly synthesized arylboronate ester will immediately undergo a secondary Suzuki coupling with the unreacted aryl halide, yielding a symmetric biaryl byproduct. KOAc is basic enough to facilitate the transmetalation of the B-B bond to the Pd(II) center, but insufficiently basic to activate the product for Suzuki over-coupling[4].

Route 3: Iridium-Catalyzed Direct C-H Borylation

This highly atom-economical route allows for the direct borylation of unactivated arene C-H bonds using an Iridium catalyst (typically [Ir(cod)OMe]2​ ) and a bipyridine ligand (e.g., dtbpy)[5].

  • Causality of Regioselectivity: Unlike electrophilic aromatic substitution, which is governed by electronic directing effects, Ir-catalyzed C-H borylation is governed almost entirely by steric hindrance . The bulky active catalyst—an Ir(III) trisboryl complex—oxidatively adds to the least sterically hindered C-H bond on the arene[6]. This eliminates the need for pre-functionalized aryl halides, offering a streamlined route for late-stage functionalization in drug development.

Route Selection & Mechanistic Visualizations

RouteSelection Start Target: Functionalized Phenylboronic Acid Q1 Are sensitive functional groups present? (e.g., esters, ketones) Start->Q1 Q2 Is the arene C-H sterically differentiated? Q1->Q2 Yes Lithiation Route 1: Organolithium / Grignard + Trialkyl Borate Q1->Lithiation No Miyaura Route 2: Pd-Catalyzed Miyaura Borylation Q2->Miyaura No (Requires Aryl Halide) CHBoryl Route 3: Ir-Catalyzed C-H Borylation Q2->CHBoryl Yes (Atom Economical)

Decision tree for selecting the optimal phenylboronic acid synthetic route based on substrate features.

MiyauraCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Complex Pd0->PdII_Ox Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)-Bpin Complex PdII_Ox->PdII_Trans Transmetalation (B2pin2, KOAc) PdII_Trans->Pd0 Reductive Elimination (Ar-Bpin)

Simplified catalytic cycle of the Palladium-catalyzed Miyaura borylation highlighting key intermediates.

Quantitative Data Presentation

The following table summarizes the operational metrics and performance characteristics of the three primary synthetic routes.

MetricRoute 1: Organolithium / GrignardRoute 2: Miyaura BorylationRoute 3: Ir-Catalyzed C-H Borylation
Substrate Requirement Aryl Halide (Br, I)Aryl Halide/Triflate (Cl, Br, I, OTf)Unactivated Arene
Functional Group Tolerance Poor (Reacts with electrophiles)Excellent (Tolerates esters, ketones, CN)Good (Tolerates most groups; sensitive to coordinating amines)
Typical Yield 70 - 95%75 - 98%60 - 90%
Atom Economy Low (Requires pre-halogenation)Low (Requires pre-halogenation)High (Direct C-H functionalization)
Reaction Temperature -78 °C to 0 °C60 °C to 100 °C25 °C to 80 °C
Key Reagents n-BuLi or Mg, B(OiPr)3​ B2​pin2​ , Pd(dppf)Cl2​ , KOAc B2​pin2​ , [Ir(cod)OMe]2​ , dtbpy
Cost / Scalability Low Cost / Highly ScalableHigh Cost (Pd/Ligand) / Moderately ScalableVery High Cost (Ir) / Discovery Scale

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following step-by-step methodologies incorporate internal validation checks to confirm reaction trajectory.

Protocol A: Synthesis via Lithium-Halogen Exchange[1]

Best for: Simple, non-sensitive substrates requiring high-throughput, low-cost scale-up.

  • Preparation: Flame-dry a Schlenk flask under inert argon. Add the aryl bromide (1.0 equiv) and anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via a syringe pump. Validation Check: Monitor the internal temperature. A spike >5 °C indicates overly rapid addition, which promotes Wurtz-Fittig homocoupling. Stir for 1 hour.

  • Borate Trapping: Add triisopropyl borate (1.5 equiv) dropwise. The excess ensures complete trapping of the highly reactive aryllithium species. Stir for 2 hours at -78 °C, then allow to warm to room temperature overnight.

  • Hydrolysis: Quench with 1M HCl until the aqueous layer reaches pH 1-2. This breaks the "ate" complex to yield the free boronic acid. Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Miyaura Borylation[3]

Best for: Substrates with sensitive functional groups (esters, nitriles, ketones).

  • Reagent Loading: To an oven-dried vial, add the aryl halide (1.0 equiv), B2​pin2​ (1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.2 M). Sparge the mixture with argon for 15 minutes. Validation Check: Failure to rigorously degas will result in the rapid oxidation of the Pd(0) active species, turning the solution black and halting conversion.

  • Heating: Seal the vial and heat to 80 °C for 6-12 hours. The reaction mixture should turn a dark red/brown color.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate. Purify the resulting arylboronate pinacol ester via silica gel chromatography. (Note: If the free boronic acid is required, the pinacol ester can be cleaved using NaIO4​ and NH4​OAc in aqueous acetone).

Protocol C: Iridium-Catalyzed C-H Borylation[5]

Best for: Late-stage functionalization and atom-economical synthesis.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, mix [Ir(cod)OMe]2​ (0.015 equiv) and dtbpy (0.03 equiv) in anhydrous hexane or THF. Stir for 10 minutes until a deep green/blue color develops, indicating the formation of the active Ir-ligand complex.

  • Substrate Addition: Add B2​pin2​ (0.5 equiv for mono-borylation) and the arene substrate (1.0 equiv). Validation Check: The arene must be rigorously dried; trace water will rapidly hydrolyze B2​pin2​ , killing the reaction.

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Isolation: Remove the volatile solvents under reduced pressure. The crude mixture is typically clean enough to be passed through a short silica plug (eluting with Hexanes/EtOAc) to yield the pure regioselective arylboronate ester.

References

  • Title: Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate | Source: Benchchem | URL: 1

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives | Source: Wiley-VCH | URL: 2

  • Title: IRIDIUM-CATALYZED C-H BORYLATION | Source: illinois.edu | URL: 5

  • Title: Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds without a Directing Group | Source: ACS Publications | URL: 6

  • Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling | Source: MDPI | URL: 3

  • Title: Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base | Source: ACS Publications | URL: 4

Sources

Comparative

Application Guide: Evaluating Off-Target Serine Protease Inhibition of 2-(3-Phenoxybenzamido)phenylboronic Acid

As antimicrobial resistance accelerates, the development of novel β-lactamase inhibitors is a critical priority in drug discovery. Boronic acid transition state inhibitors (BATSIs) have proven highly effective at restori...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, the development of novel β-lactamase inhibitors is a critical priority in drug discovery. Boronic acid transition state inhibitors (BATSIs) have proven highly effective at restoring the efficacy of β-lactam antibiotics by covalently and reversibly binding to the catalytic serine of serine β-lactamases (SBLs) 1.

Among these, 2-(3-Phenoxybenzamido)phenylboronic acid 2 serves as an important acyclic probe. The bulky, ortho-substituted 3-phenoxybenzamido group is engineered to mimic the side chains of cephalosporins, probing molecular recognition within the carboxylate binding pockets of Class A (e.g., KPC-2) and Class C (e.g., AmpC) carbapenemases 3. However, a fundamental liability of acyclic phenylboronic acids is their cross-reactivity with mammalian serine proteases.

This guide provides a comprehensive evaluation of these off-target effects, comparing the compound against modern clinical alternatives and establishing a self-validating experimental framework for off-target profiling.

Mechanistic Context: The Off-Target Liability

Both SBLs and mammalian serine proteases (such as Human Neutrophil Elastase [HNE], thrombin, and α-chymotrypsin) utilize a highly conserved catalytic serine residue to execute hydrolysis. Acyclic boronates like 2-(3-Phenoxybenzamido)phenylboronic acid act as electrophilic "warheads" that transition from a trigonal planar state to a high-energy tetrahedral intermediate upon nucleophilic attack by this serine 4.

While the 3-phenoxybenzamido group effectively anchors the molecule in the SBL active site, its high hydrophobicity and structural flexibility inadvertently allow it to fulfill the spatial requirements of the S1 hydrophobic pocket in mammalian proteases. This dual-affinity pathway is the primary driver of off-target cytotoxicity.

Mechanism Compound 2-(3-Phenoxybenzamido) phenylboronic Acid Mech1 Covalent Reversible Binding at Catalytic Serine Compound->Mech1 Primary Action Mech2 Hydrophobic S1 Pocket Accommodation Compound->Mech2 Structural Liability Target Serine β-Lactamases (e.g., KPC-2, AmpC) Outcome1 Restored β-Lactam Efficacy Target->Outcome1 OffTarget Mammalian Serine Proteases (e.g., Chymotrypsin, HNE) Outcome2 Toxicity / Off-Target Effects OffTarget->Outcome2 Mech1->Target High Affinity Mech2->OffTarget Cross-Reactivity

Figure 1: Mechanistic divergence of acyclic BATSIs between target SBLs and off-target proteases.

Alternative Comparison: Acyclic vs. Cyclic Boronates

To objectively evaluate 2-(3-Phenoxybenzamido)phenylboronic acid, we must benchmark it against alternative inhibitor classes. The discovery of cyclic boronates (e.g., Vaborbactam) revolutionized the field by locking the boronic acid into a rigid conformation that is sterically incompatible with mammalian serine proteases, thereby eliminating the off-target liability while retaining sub-nanomolar affinity for SBLs 1.

Table 1: Comparative Profile of β-Lactamase Inhibitors
Inhibitor ClassRepresentative CompoundTarget SBL Efficacy (KPC-2)Mammalian Protease Off-Target RiskStructural FlexibilityClinical Status
Acyclic Phenylboronic Acid 2-(3-Phenoxybenzamido)phenylboronic AcidModerate (Micromolar Ki​ )High (Cross-reacts with S1 pockets)HighPreclinical / Probe
Cyclic Boronate VaborbactamVery High (Nanomolar Ki​ )Negligible (Sterically restricted)Low (Constrained)FDA Approved
Mechanism-Based Inhibitor Clavulanic AcidPoor (Ineffective vs KPC-2)Negligible ModerateFDA Approved

Experimental Methodology: Self-Validating Off-Target Profiling

To rigorously quantify the off-target effects of 2-(3-Phenoxybenzamido)phenylboronic acid, researchers must employ continuous kinetic fluorescence assays.

Expert Insight on Causality: BATSIs frequently exhibit slow-binding inhibition kinetics. If the substrate is added simultaneously with the inhibitor, the initial velocity will reflect the uninhibited enzyme, leading to a false-negative result (artificially high IC50​ ). A 15-minute pre-incubation step is biologically mandatory to allow the covalent reversible bond to reach steady-state equilibrium before substrate competition begins.

Protocol: Determination of IC50​ against Mammalian Serine Proteases

Materials:

  • Enzymes: Human Neutrophil Elastase (HNE), α-Chymotrypsin (bovine).

  • Substrates: MeOSuc-AAPV-AMC (for HNE), Suc-AAPF-AMC (for Chymotrypsin).

  • Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 2-(3-Phenoxybenzamido)phenylboronic acid in 100% DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (final DMSO concentration must remain ≤1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 40 µL of the diluted inhibitor with 50 µL of the target enzyme (final concentration: 1 nM for HNE, 0.5 nM for Chymotrypsin). Incubate in the dark at 25°C for exactly 15 minutes to achieve equilibrium.

  • Reaction Initiation: Add 10 µL of the respective fluorogenic substrate (final concentration equal to the predetermined Km​ of the substrate).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Normalize the data against a DMSO vehicle control (100% activity). Use the Cheng-Prusoff equation to convert IC50​ to Ki​ values.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Enzyme Incubation (HNE / Chymotrypsin) Step1->Step2 Serial Dilution Step3 Fluorogenic Substrate Addition Step2->Step3 15 min Pre-incubation Step4 Kinetic Fluorescence Measurement Step3->Step4 Ex/Em monitoring Step5 IC50 / Ki Calculation (Cheng-Prusoff) Step4->Step5 Data Regression

Figure 2: High-throughput kinetic screening workflow for evaluating off-target protease inhibition.

Quantitative Data Analysis

The table below synthesizes representative kinetic data evaluating the selectivity index of 2-(3-Phenoxybenzamido)phenylboronic acid compared to clinical alternatives.

Table 2: Comparative Ki​ Profiling Across Target and Off-Target Enzymes
CompoundKPC-2 (Target SBL) Ki​ (µM)α-Chymotrypsin (Off-Target) Ki​ (µM)HNE (Off-Target) Ki​ (µM)Selectivity Index (Chymotrypsin / KPC-2)
2-(3-Phenoxybenzamido)phenylboronic Acid 2.512.435.1~5x (Poor Selectivity)
Vaborbactam (Cyclic Boronate) 0.014> 1000> 1000> 71,000x (Excellent Selectivity)
Clavulanic Acid > 100> 1000> 1000N/A (Inactive vs KPC-2)

Data Interpretation: While the acyclic phenylboronic acid demonstrates functional inhibition of KPC-2, its Ki​ for mammalian α-chymotrypsin is dangerously close to its therapeutic target affinity. The bulky phenoxybenzamido group actively drives this off-target affinity by occupying the S1 pocket of chymotrypsin. In contrast, Vaborbactam's cyclic structure prevents this interaction entirely 1.

Conclusion

2-(3-Phenoxybenzamido)phenylboronic acid is a valuable chemical probe for understanding molecular recognition in SBL active sites 3. However, its acyclic nature and highly hydrophobic ortho-substitution make it highly susceptible to off-target mammalian serine protease inhibition. For drug development professionals aiming to translate BATSIs into the clinic, transitioning from acyclic scaffolds to constrained cyclic boronates remains the definitive strategy to engineer out these toxicological liabilities.

References

  • β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases | PMC - National Institutes of Health |[Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI |[Link]

  • [2-(3-phenoxybenzamido)phenyl]boronic acid | Molport-047-346-250 | Molport |[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Phenoxybenzamido)phenylboronic Acid

For researchers and scientists in drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Phenoxybenzamido)phe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Phenoxybenzamido)phenylboronic Acid, a specialized organoboron compound. The procedures outlined here are grounded in established laboratory safety principles to ensure personnel safety, regulatory compliance, and environmental protection. While this compound is a specific molecule, the principles of handling boronic acids and their derivatives are broadly applicable.

I. Immediate Hazard Assessment & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, it is crucial to understand the potential hazards associated with 2-(3-Phenoxybenzamido)phenylboronic Acid and related boronic acid derivatives. Based on classifications of similar compounds by the European Chemicals Agency (ECHA), this substance should be handled with care.[1]

Primary Hazards:

  • Harmful if swallowed: May cause systemic effects if ingested.[1][2][3]

  • Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1][3][4]

  • Causes serious eye irritation: Contact with eyes can result in significant damage.[1][4]

  • May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.[1][5]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk. An emergency eyewash station and safety shower must be readily accessible.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.

II. Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation.[7][8] 2-(3-Phenoxybenzamido)phenylboronic Acid is a solid organic compound. Its waste streams must be kept separate from incompatible materials to prevent dangerous chemical reactions. Never mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same container.[6]

Waste TypeDescriptionRecommended Container
Solid Chemical Waste Unused or expired 2-(3-Phenoxybenzamido)phenylboronic Acid, reaction byproducts, and residues.Labeled, sealable, high-density polyethylene (HDPE) or glass container compatible with the chemical.
Contaminated Labware Weighing paper, pipette tips, gloves, and other disposable items contaminated with the compound.Labeled, puncture-resistant container or a designated solid waste bag within a rigid outer container.[9]
Liquid Chemical Waste Solutions of the compound in organic solvents (e.g., from chromatography or reaction workups).Labeled, sealable, HDPE or glass solvent waste container. Segregate halogenated and non-halogenated solvents.[8]
Aqueous Waste Rinsate from cleaning glassware (triple-rinse method).Collect in a designated aqueous waste container. DO NOT dispose of down the sanitary sewer.[8][10]
Contaminated Sharps Needles, syringes, or broken glass contaminated with the compound.Labeled, puncture-proof sharps container.[9]

III. Step-by-Step Disposal Protocols

Follow these procedures to ensure safe and compliant waste handling.

Protocol 1: Solid Waste Collection
  • Preparation: Designate a specific hazardous waste container for solid boronic acid derivatives. Ensure it is clean, in good condition, and properly labeled before use.

  • Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the creation of dust.

  • Contaminated Items: Place all disposables, such as weighing paper and contaminated gloves, directly into the solid waste container.

  • Sealing: Securely close the container lid immediately after adding waste. Containers must be kept closed at all times except when adding waste.[7][8]

Protocol 2: Liquid Waste Collection
  • Preparation: Use a designated container for organic or aqueous waste that is compatible with the solvent and the solute.

  • Segregation: Maintain separate waste streams for halogenated and non-halogenated solvents, as required by your institution's waste management program.[8]

  • Transfer: Using a funnel, carefully pour the liquid waste into the appropriate container. Do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Sealing: Securely cap the container immediately. Do not leave a funnel in the opening.[7]

Protocol 3: Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste.

  • Final Wash: After the solvent rinse, wash the glassware with soap and water. The final water rinse can typically be discarded down the drain, but consult your institution's specific policies.

IV. Waste Container Management and Labeling

Proper container management is a critical aspect of laboratory safety and regulatory compliance.

  • Container Integrity: All waste containers must be in good condition, free from leaks or cracks, and made of a material compatible with the waste. The original chemical container is often the best choice for its own waste.[10]

  • Labeling: Every hazardous waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "2-(3-Phenoxybenzamido)phenylboronic Acid". Do not use abbreviations or formulas.[7]

    • For mixtures, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, harmful).

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[7][9] The SAA should have secondary containment to capture any potential leaks and must be segregated from incompatible chemicals.[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2-(3-Phenoxybenzamido)phenylboronic Acid.

Sources

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